molecular formula C9H10BrNO B1294092 4-Bromo-3,5-dimethylbenzamide CAS No. 864825-81-0

4-Bromo-3,5-dimethylbenzamide

Cat. No.: B1294092
CAS No.: 864825-81-0
M. Wt: 228.09 g/mol
InChI Key: ATWMWAQQPBRPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWMWAQQPBRPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649626
Record name 4-Bromo-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864825-81-0
Record name 4-Bromo-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-3,5-DIMETHYL BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 864825-81-0

This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethylbenzamide, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapies.

Chemical and Physical Properties

This compound is a substituted aromatic amide with the molecular formula C₉H₁₀BrNO.[1][2] Its chemical structure features a benzene ring substituted with a bromine atom, two methyl groups, and a carboxamide group. This arrangement of functional groups makes it a versatile building block in organic synthesis.

PropertyValueReference
CAS Number 864825-81-0[1][2]
Molecular Formula C₉H₁₀BrNO[1][2]
Molecular Weight 228.09 g/mol [1][2]
Appearance Solid
Storage Room temperature, sealed, dry

Synthesis

Proposed Synthetic Pathway:

Synthesis of this compound 3,5-Dimethylbenzoic Acid 3,5-Dimethylbenzoic Acid 3,5-Dimethylbenzamide 3,5-Dimethylbenzamide 3,5-Dimethylbenzoic Acid->3,5-Dimethylbenzamide 1. SOCl₂ or (COCl)₂ 2. NH₄OH This compound This compound 3,5-Dimethylbenzamide->this compound Br₂, FeBr₃ or NBS

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3,5-Dimethylbenzamide from 3,5-Dimethylbenzoic Acid

  • To a solution of 3,5-dimethylbenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

  • Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the crude acid chloride in an inert solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

  • Stir the reaction mixture until the formation of the amide is complete.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,5-dimethylbenzamide.

Step 2: Bromination of 3,5-Dimethylbenzamide

  • Dissolve 3,5-dimethylbenzamide in a suitable solvent (e.g., a halogenated solvent).

  • Add a catalytic amount of a Lewis acid, such as iron(III) bromide.

  • Slowly add elemental bromine to the reaction mixture at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the fields of oncology and neurology.

Intermediate for von Hippel-Lindau (VHL) E3 Ligase Ligands

The von Hippel-Lindau (VHL) protein is a component of an E3 ubiquitin ligase complex that plays a critical role in cellular oxygen sensing. Small molecules that bind to VHL are key components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This compound is a precursor for the synthesis of VHL ligands. The bromo- and amide- functionalities allow for further chemical modifications and coupling reactions to build the complex structures of PROTACs.

PROTAC_MoA cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex binds Target Protein Target Protein Target Protein->Ternary Complex binds VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex binds Ubiquitination Ubiquitination Ternary Complex->Ubiquitination induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation leads to

Caption: General mechanism of action for a VHL-based PROTAC.

Precursor for Opioid Receptor Modulators

Research has indicated that this compound is an intermediate in the preparation of imidazole derivatives that act as opioid receptor modulators.[3] Opioid receptors are critical targets for pain management. The development of novel modulators with improved efficacy and reduced side effects is an active area of research. The structural motif provided by this compound can be elaborated to generate compounds that interact with these receptors.

The signaling of opioid receptors is complex, primarily involving G-protein coupled pathways that lead to the inhibition of adenylyl cyclase and modulation of ion channels.[4][5]

Opioid_Receptor_Signaling Opioid Agonist Opioid Agonist Opioid Receptor (GPCR) Opioid Receptor (GPCR) Opioid Agonist->Opioid Receptor (GPCR) activates G-protein (Gi/o) G-protein (Gi/o) Opioid Receptor (GPCR)->G-protein (Gi/o) activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase inhibits Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels modulates cAMP cAMP Adenylyl Cyclase->cAMP produces Cellular Response (Analgesia) Cellular Response (Analgesia) cAMP->Cellular Response (Analgesia) leads to Ion Channels->Cellular Response (Analgesia) leads to

Caption: Simplified overview of opioid receptor signaling.

Spectroscopic Data

While a dedicated full spectrum analysis for this compound is not provided here, predicted and analogous compound data can be informative.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺228.0019
[M+Na]⁺249.9838

(Data predicted and may vary based on experimental conditions)

Reference NMR Data (4-bromo-N,N-dimethylbenzamide in DMSO-d6):

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.63 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 2.93 (d, J = 33.0 Hz, 6H).[6]

  • ¹³C NMR (75 MHz, DMSO-d6): δ 169.06, 135.61, 131.26, 129.15, 122.66.[6]

Note: This NMR data is for a structurally similar compound and should be used for reference purposes only.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

HazardDescription
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of complex molecules for drug discovery. Its utility as a building block for VHL E3 ligase ligands and opioid receptor modulators underscores its importance in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethylbenzamide, a key intermediate in the synthesis of biologically active compounds. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its application in the development of novel therapeutics targeting the µ-opioid receptor.

Physicochemical Properties

This compound is a substituted aromatic amide. Its key quantitative data are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 228.09 g/mol
Molecular Formula C₉H₁₀BrNO
CAS Number 864825-81-0
Appearance Solid
Boiling Point 261.1 °C at 760 mmHg
Storage Temperature 2-8°C

Synthesis and Analytical Protocols

Synthetic Protocol

A plausible synthetic route to this compound involves a two-step process starting from 3,5-dimethylbenzoic acid: bromination followed by amidation.

Step 1: Bromination of 3,5-dimethylbenzoic acid to 4-bromo-3,5-dimethylbenzoic acid

  • Materials: 3,5-dimethylbenzoic acid, N-bromosuccinimide (NBS), trifluoroacetic acid.

  • Procedure:

    • Dissolve 3,5-dimethylbenzoic acid in trifluoroacetic acid in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-bromo-3,5-dimethylbenzoic acid.

Step 2: Amidation of 4-bromo-3,5-dimethylbenzoic acid

  • Materials: 4-bromo-3,5-dimethylbenzoic acid, thionyl chloride (SOCl₂), ammonia solution, dichloromethane (DCM).

  • Procedure:

    • Suspend 4-bromo-3,5-dimethylbenzoic acid in dichloromethane (DCM).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂) dropwise at 0 °C.

    • Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-bromo-3,5-dimethylbenzoyl chloride.

    • Dissolve the crude acid chloride in DCM and add it dropwise to a cooled, concentrated ammonia solution with vigorous stirring.

    • Stir the mixture for 1-2 hours at room temperature.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Analytical Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30.1-35 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (acetonitrile) to establish a baseline.

    • Inject the prepared sample solution.

    • Integrate the peak area to determine the purity of the compound.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Reference the spectrum to the residual solvent peak.

    • Expected Signals (in CDCl₃): Resonances corresponding to the aromatic protons and the methyl protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Expected Signals (in CDCl₃): Resonances for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine), and the methyl carbons.

Application in Drug Development: Targeting the µ-Opioid Receptor

This compound serves as a crucial building block for the synthesis of imidazole derivatives that have been identified as modulators of the µ-opioid receptor (MOR). The µ-opioid receptor is a G-protein coupled receptor (GPCR) that plays a central role in pain perception.

µ-Opioid Receptor Signaling Pathway

The activation of the µ-opioid receptor by an agonist, such as morphine, initiates two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse side effects like respiratory depression and tolerance.

G_protein_signaling agonist Opioid Agonist (e.g., Morphine) mor µ-Opioid Receptor (MOR) agonist->mor Binds to g_protein Gαi/o Protein mor->g_protein Activates beta_arrestin β-Arrestin mor->beta_arrestin Recruits ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Reduces production of analgesia Analgesia camp->analgesia Leads to internalization Receptor Internalization & Desensitization beta_arrestin->internalization side_effects Adverse Effects (Respiratory Depression) internalization->side_effects Contributes to

µ-Opioid Receptor Signaling Pathways.
Role of Imidazole Derivatives as Negative Allosteric Modulators

Imidazole derivatives synthesized from this compound can act as negative allosteric modulators (NAMs) of the µ-opioid receptor. A NAM binds to a site on the receptor that is distinct from the agonist binding site (the orthosteric site). This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the agonist, thereby attenuating the downstream signaling.

NAM_effect nam Negative Allosteric Modulator (Imidazole Derivative) mor µ-Opioid Receptor (MOR) nam->mor Binds to allosteric site g_protein_pathway G-Protein Signaling mor->g_protein_pathway Reduced Activation beta_arrestin_pathway β-Arrestin Signaling mor->beta_arrestin_pathway Reduced Recruitment agonist Opioid Agonist agonist->mor Binds to orthosteric site reduced_analgesia Reduced Analgesia g_protein_pathway->reduced_analgesia reduced_side_effects Reduced Side Effects beta_arrestin_pathway->reduced_side_effects

Mechanism of a Negative Allosteric Modulator on MOR.

The development of such modulators is a promising strategy in modern pharmacology. By fine-tuning the activity of the µ-opioid receptor rather than simply activating or blocking it, it may be possible to develop safer analgesics with a reduced side-effect profile. This compound, as a key synthetic intermediate, is therefore a compound of significant interest to the drug development community.

In-Depth Technical Guide to 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-3,5-dimethylbenzamide, a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. This document compiles available data on its properties, synthesis, and potential applications to support research and development activities.

Core Chemical Properties

This compound is a substituted aromatic amide with the molecular formula C₉H₁₀BrNO.[1][2] Its structure features a benzene ring substituted with a bromine atom, two methyl groups, and a carboxamide group. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀BrNO[1][2]
Molecular Weight 228.09 g/mol [1][2]
CAS Number 864825-81-0[1]
Appearance Solid
Boiling Point 261.1 °C at 760 mmHg[2]
Melting Point Not available in the searched literature.
Form Solid

Spectroscopic Data

Note: The following spectroscopic data is for the related compound 4-Bromo-N,N-dimethylbenzamide and is provided for comparative purposes.

Table 2: Spectroscopic Data for 4-Bromo-N,N-dimethylbenzamide (CAS: 18469-37-9)

Spectrum TypeKey Peaks/ShiftsSource(s)
¹H NMR (400 MHz, DMSO) δ 7.63 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 2.93 (d, J = 33.0 Hz, 6H)
¹³C NMR (75 MHz, DMSO) δ 169.06, 135.61, 131.26, 129.15, 122.66
Mass Spectrometry (GC-MS) m/z: 228, 185, 183[3]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and adaptable method for the synthesis of benzamides involves the amidation of the corresponding benzoic acid or its activated derivative (e.g., acyl chloride).

Proposed Synthesis Pathway

A plausible synthetic route to this compound starts from 3,5-dimethylbenzoic acid. This pathway involves two main steps: bromination of the aromatic ring followed by amidation of the carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation 3_5_dimethylbenzoic_acid 3,5-Dimethylbenzoic Acid 4_bromo_3_5_dimethylbenzoic_acid 4-Bromo-3,5-dimethylbenzoic Acid 3_5_dimethylbenzoic_acid->4_bromo_3_5_dimethylbenzoic_acid Br₂, FeBr₃ 4_bromo_3_5_dimethylbenzoic_acid_2 4-Bromo-3,5-dimethylbenzoic Acid acyl_chloride Acyl Chloride Intermediate 4_bromo_3_5_dimethylbenzoic_acid_2->acyl_chloride SOCl₂ or (COCl)₂ target_compound This compound acyl_chloride->target_compound NH₃ (aq)

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Amide Synthesis (Adapted)

This protocol is a generalized procedure for the synthesis of benzamides from benzoic acids and can be adapted for the preparation of this compound from 4-bromo-3,5-dimethylbenzoic acid.

Materials:

  • 4-Bromo-3,5-dimethylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (aqueous)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Workflow:

Experimental_Workflow cluster_0 Acyl Chloride Formation cluster_1 Amidation cluster_2 Work-up and Purification start Dissolve 4-bromo-3,5-dimethylbenzoic acid in anhydrous solvent add_reagent Add thionyl chloride or oxalyl chloride dropwise at 0°C start->add_reagent reflux Reflux the mixture until reaction is complete (monitor by TLC) add_reagent->reflux cool_mixture Cool the reaction mixture to 0°C reflux->cool_mixture add_ammonia Slowly add aqueous ammonia cool_mixture->add_ammonia stir Stir at room temperature add_ammonia->stir extract Extract with an organic solvent (e.g., ethyl acetate) stir->extract wash Wash the organic layer with brine extract->wash dry Dry over anhydrous sodium sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product by recrystallization or column chromatography concentrate->purify

Caption: General workflow for the synthesis of this compound.

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask, dissolve 4-bromo-3,5-dimethylbenzoic acid in an anhydrous solvent like dichloromethane or THF. Cool the solution in an ice bath. Slowly add thionyl chloride or oxalyl chloride. After the addition, allow the mixture to warm to room temperature and then reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Amidation: Cool the reaction mixture back to 0°C and slowly add an excess of concentrated aqueous ammonia. Stir the resulting mixture vigorously at room temperature for several hours.

  • Work-up: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Biological Activity and Applications

The publicly available information on the specific biological activities of this compound is limited. It has been mentioned as an intermediate in the preparation of imidazole derivatives that act as opioid receptor modulators.[4]

Structurally related benzamide derivatives have been investigated for various therapeutic applications. For instance, certain 4-bromo-N-arylbenzamides have been designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), which is a target in non-small cell lung cancer. This suggests that the 4-bromo-benzamide scaffold could be a valuable pharmacophore for developing kinase inhibitors.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement(s)
GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific compound is not fully available in the public domain, this guide provides a summary of its known properties and a framework for its synthesis and handling. Further research to fully characterize this compound and explore its biological activities is warranted and could lead to the development of novel therapeutic agents and other valuable chemical entities.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 4-Bromo-3,5-dimethylbenzamide, a valuable intermediate in the fields of medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 3,5-dimethylbenzoic acid, and proceeds through a three-step sequence involving electrophilic bromination, conversion to the corresponding acyl chloride, and subsequent amidation.

This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes graphical representations of the synthetic pathway and experimental workflows to facilitate understanding and implementation in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound is proposed to proceed via the following three steps:

  • Bromination: Electrophilic aromatic substitution of 3,5-dimethylbenzoic acid to introduce a bromine atom at the 4-position, yielding 4-bromo-3,5-dimethylbenzoic acid.

  • Acyl Chloride Formation: Conversion of the carboxylic acid functional group of 4-bromo-3,5-dimethylbenzoic acid into a more reactive acyl chloride intermediate, 4-bromo-3,5-dimethylbenzoyl chloride.

  • Amidation: Reaction of the acyl chloride with ammonia to furnish the final product, this compound.

Diagram of the Overall Synthesis Pathway

Synthesis_Pathway Start 3,5-Dimethylbenzoic Acid Intermediate1 4-Bromo-3,5-dimethylbenzoic Acid Start->Intermediate1 Step 1: Bromination Intermediate2 4-Bromo-3,5-dimethylbenzoyl Chloride Intermediate1->Intermediate2 Step 2: Acyl Chloride Formation End This compound Intermediate2->End Step 3: Amidation

Caption: Proposed three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that the yield for Step 1 is an estimation based on similar reactions, as a specific literature value for the bromination of 3,5-dimethylbenzoic acid was not found.

StepReactionStarting MaterialReagentsProductTypical Yield (%)Purity (%)
1Bromination3,5-Dimethylbenzoic AcidBromine, Iron(III) bromide4-Bromo-3,5-dimethylbenzoic Acid70-80 (estimated)>95 (after purification)
2Acyl Chloride Formation4-Bromo-3,5-dimethylbenzoic AcidThionyl chloride4-Bromo-3,5-dimethylbenzoyl Chloride>95Used directly in next step
3Amidation4-Bromo-3,5-dimethylbenzoyl ChlorideAqueous AmmoniaThis compound85-95>98 (after recrystallization)

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid (Bromination)

This protocol describes the electrophilic bromination of 3,5-dimethylbenzoic acid. The two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The 4-position is para to one methyl group and ortho to the other, and also meta to the carboxylic acid, making it the most likely position for substitution.

Experimental Workflow for Bromination

Bromination_Workflow A Dissolve 3,5-dimethylbenzoic acid in a suitable solvent (e.g., DCM) in a round-bottom flask. B Add a catalytic amount of iron(III) bromide (FeBr3). A->B C Cool the mixture in an ice bath. B->C D Slowly add a solution of bromine (Br2) in the same solvent dropwise. C->D E Allow the reaction to stir at room temperature until completion (monitor by TLC). D->E F Quench the reaction with an aqueous solution of sodium thiosulfate. E->F G Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. F->G H Remove the solvent under reduced pressure. G->H I Purify the crude product by recrystallization (e.g., from ethanol/water). H->I

Caption: Workflow for the bromination of 3,5-dimethylbenzoic acid.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylbenzoic acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4).

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr3, ~0.1 eq.) to the solution.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1.05 eq.) in the same solvent from the dropping funnel over a period of 30-60 minutes with vigorous stirring. The reaction is exothermic and will be accompanied by the evolution of hydrogen bromide gas, which should be vented through a trap containing an aqueous solution of sodium hydroxide.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude 4-bromo-3,5-dimethylbenzoic acid by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield a crystalline solid.

Step 2: Synthesis of 4-Bromo-3,5-dimethylbenzoyl Chloride (Acyl Chloride Formation)

This step involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is a standard and high-yielding transformation.

Experimental Workflow for Acyl Chloride Formation

AcylChloride_Workflow A Place 4-bromo-3,5-dimethylbenzoic acid in a round-bottom flask. B Add an excess of thionyl chloride (SOCl2) and a catalytic amount of DMF. A->B C Heat the mixture to reflux under an inert atmosphere. B->C D Monitor the reaction until the evolution of gas (SO2 and HCl) ceases. C->D E Remove the excess thionyl chloride by distillation under reduced pressure. D->E F The resulting crude 4-bromo-3,5-dimethylbenzoyl chloride is used directly in the next step. E->F

Caption: Workflow for the formation of 4-bromo-3,5-dimethylbenzoyl chloride.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place 4-bromo-3,5-dimethylbenzoic acid (1.0 eq.).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl2, e.g., 5-10 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, a few drops).

  • Reaction: Heat the mixture to reflux (approximately 79 °C) for 2-4 hours. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gas ceases.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.

  • Product: The resulting crude 4-bromo-3,5-dimethylbenzoyl chloride is typically a liquid or low-melting solid and is used in the next step without further purification.

Step 3: Synthesis of this compound (Amidation)

The final step is the amidation of the acyl chloride with ammonia. This is a facile reaction that proceeds in high yield.

Experimental Workflow for Amidation

Amidation_Workflow A Dissolve 4-bromo-3,5-dimethylbenzoyl chloride in an inert solvent (e.g., THF or DCM). B Cool the solution in an ice bath. A->B C Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. B->C D A white precipitate of the amide will form. C->D E Continue stirring for 30-60 minutes after the addition is complete. D->E F Collect the precipitate by vacuum filtration. E->F G Wash the solid with cold water. F->G H Dry the product in a vacuum oven. G->H I Recrystallize from a suitable solvent (e.g., ethanol) for higher purity. H->I

Caption: Workflow for the amidation of 4-bromo-3,5-dimethylbenzoyl chloride.

Methodology:

  • Reaction Setup: Dissolve the crude 4-bromo-3,5-dimethylbenzoyl chloride (1.0 eq.) in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a beaker or flask.

  • Ammonia Addition: Cool the solution in an ice bath. With vigorous stirring, slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% solution). A white precipitate of this compound will form immediately.

  • Reaction Completion: Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove any ammonium chloride and excess ammonia.

  • Drying: Dry the product in a vacuum oven to a constant weight.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

This in-depth technical guide provides a robust and logical pathway for the synthesis of this compound. The detailed experimental protocols and workflows are intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Starting Materials for the Synthesis of 4-Bromo-3,5-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary starting materials and synthetic routes for the preparation of 4-bromo-3,5-dimethylbenzamide, a key intermediate in pharmaceutical and agrochemical research. The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes workflow diagrams for clarity.

Introduction

This compound is a substituted aromatic amide whose structure is of interest in the development of bioactive molecules. The selection of an appropriate starting material is a critical first step in its synthesis, influencing the overall efficiency, cost-effectiveness, and environmental impact of the process. This guide focuses on the most practical and well-documented synthetic pathways, originating from two principal starting materials: 4-Bromo-3,5-dimethylbenzoic acid and 3,5-dimethylaniline .

Synthetic Pathways Overview

Two primary retrosynthetic routes are considered for the synthesis of this compound. The first is a direct amidation of 4-bromo-3,5-dimethylbenzoic acid. The second is a multi-step process beginning with the bromination of 3,5-dimethylaniline, followed by conversion of the amino group to a carboxamide.

G cluster_0 Route 1: From 4-Bromo-3,5-dimethylbenzoic acid cluster_1 Route 2: From 3,5-dimethylaniline A 4-Bromo-3,5-dimethylbenzoic acid B This compound A->B Amidation C 3,5-dimethylaniline D 4-Bromo-3,5-dimethylaniline C->D Bromination E 4-Bromo-3,5-dimethylbenzenediazonium salt D->E Diazotization F 4-Bromo-3,5-dimethylbenzonitrile E->F Sandmeyer Reaction (Cyanation) G 4-Bromo-3,5-dimethylbenzoic acid F->G Hydrolysis H This compound G->H Amidation

Caption: Overview of synthetic routes to this compound.

Route 1: Synthesis from 4-Bromo-3,5-dimethylbenzoic acid

This is the most direct approach, involving the conversion of a carboxylic acid to a primary amide. 4-Bromo-3,5-dimethylbenzoic acid is a commercially available starting material[1][2][3].

Experimental Protocol: Amidation of 4-Bromo-3,5-dimethylbenzoic acid

The conversion of carboxylic acids to amides can be achieved through several methods. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

1. Acyl Chloride Formation and Amidation:

  • Step 1: Acyl Chloride Formation

    • To a solution of 4-bromo-3,5-dimethylbenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C.

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • The reaction mixture is then stirred at room temperature or gently refluxed until the evolution of HCl and SO₂ gases ceases (typically 1-3 hours).

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-bromo-3,5-dimethylbenzoyl chloride.

  • Step 2: Amidation

    • The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF, or diethyl ether).

    • The solution is then added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia or a solution of ammonia gas in a suitable organic solvent.

    • The reaction is typically vigorous and exothermic.

    • After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.

    • The resulting solid precipitate is collected by filtration, washed with cold water to remove ammonium chloride, and then with a small amount of cold solvent.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Amidation Methods:

Direct conversion of the carboxylic acid to the amide can also be achieved using coupling reagents.

  • Using TiCl₄: A general procedure involves the direct condensation of carboxylic acids and amines in the presence of TiCl₄.[4] The reaction is typically performed in pyridine at elevated temperatures.[4]

  • One-Pot Transformation: Carboxylic acids can be converted in situ into reactive intermediates that then react with an amine. For instance, using p-nitrobenzenesulfonyl chloride and triethylamine.[5]

Quantitative Data
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-3,5-dimethylbenzoic acid1. SOCl₂, cat. DMF2. Conc. NH₄OHDCM0 to RT2-4>90 (typical)General Knowledge
Various Carboxylic AcidsTiCl₄, AminePyridine85272-98[4]
Various Carboxylic Acidsp-nitrobenzenesulfonyl chloride, Et₃N, DMAP, AmineCH₃CNRT1Good to Excellent[5]

Route 2: Synthesis from 3,5-dimethylaniline

This route involves a multi-step synthesis starting from the commercially available 3,5-dimethylaniline.

Experimental Workflow

G A Start: 3,5-dimethylaniline B Step 1: Bromination (NBS or Br₂) A->B C Intermediate: 4-Bromo-3,5-dimethylaniline B->C D Step 2: Diazotization (NaNO₂, H₂SO₄) C->D E Intermediate: 4-Bromo-3,5-dimethylbenzenediazonium salt D->E F Step 3: Sandmeyer Reaction (CuCN) E->F G Intermediate: 4-Bromo-3,5-dimethylbenzonitrile F->G H Step 4: Hydrolysis (H₂SO₄, H₂O) G->H I Intermediate: 4-Bromo-3,5-dimethylbenzoic acid H->I J Step 5: Amidation (e.g., SOCl₂, NH₃) I->J K Final Product: This compound J->K

Caption: Multi-step synthesis from 3,5-dimethylaniline.

Experimental Protocols

Step 1: Bromination of 3,5-dimethylaniline

  • Using N-Bromosuccinimide (NBS):

    • Dissolve 3,5-dimethylaniline (1.0 eq) in acetonitrile (MeCN).

    • Cool the solution in an ice bath.

    • Slowly add a solution of NBS (1.0 eq) in MeCN.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain 4-bromo-3,5-dimethylaniline.[6]

  • Using Bromine:

    • To a solution of 3,5-dimethylaniline in a suitable solvent like dichloromethane, trifluoroacetic anhydride can be added to protect the amine.

    • Bromine is then added slowly at low temperature.

    • An aqueous work-up is followed by deprotection of the amine.[6]

Step 2 & 3: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aryl amine to a variety of functional groups via a diazonium salt intermediate.[7][8][9]

  • Diazotization:

    • Suspend 4-bromo-3,5-dimethylaniline (1.0 eq) in a mixture of a strong acid (e.g., H₂SO₄ or HCl) and water at a low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at this temperature to form the 4-bromo-3,5-dimethylbenzenediazonium salt solution.

  • Sandmeyer Reaction (Cyanation):

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • The reaction mixture is then warmed to room temperature and may be heated to ensure complete reaction.

    • The product, 4-bromo-3,5-dimethylbenzonitrile, is typically isolated by steam distillation or solvent extraction.

Step 4: Hydrolysis of the Nitrile

  • The 4-bromo-3,5-dimethylbenzonitrile is hydrolyzed to the corresponding carboxylic acid by heating with a strong acid (e.g., concentrated H₂SO₄) or base (e.g., NaOH).

  • For acidic hydrolysis, the nitrile is heated under reflux with aqueous sulfuric acid.

  • After cooling, the product, 4-bromo-3,5-dimethylbenzoic acid, precipitates and can be collected by filtration.

Step 5: Amidation

  • The resulting 4-bromo-3,5-dimethylbenzoic acid is then converted to this compound as described in Route 1 .

Quantitative Data
Reaction StepStarting MaterialReagentsSolventYield (%)Reference
Bromination3,5-dimethylanilineNBSMeCN68.2[6]
Bromination (with protection)3,5-dimethylaniline1. Trifluoroacetic anhydride2. BromineDichloromethane96 (crude)[6]
Sandmeyer (general)Aryl diazonium saltsCuX (X = Cl, Br, CN)-Varies[7][10]

Conclusion

The synthesis of this compound can be efficiently achieved from either 4-bromo-3,5-dimethylbenzoic acid or 3,5-dimethylaniline. The choice of starting material will depend on factors such as cost, availability, and the desired scale of the synthesis.

  • Route 1 (from 4-bromo-3,5-dimethylbenzoic acid) is the more direct and higher-yielding approach, making it ideal for laboratory-scale synthesis where the starting material is readily accessible.

  • Route 2 (from 3,5-dimethylaniline) is a longer, multi-step process but may be more cost-effective for large-scale production, as 3,5-dimethylaniline is a more basic and potentially cheaper starting material. This route also offers the flexibility to introduce other functional groups via the versatile Sandmeyer reaction.

Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for this compound and its analogues. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the planning and execution of this synthesis.

References

4-Bromo-3,5-dimethylbenzamide: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dimethylbenzamide is a valuable synthetic intermediate in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive bromine atom and a benzamide moiety, allows for diverse functionalization through various cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams of reaction pathways are presented to facilitate its use in research and development.

Chemical Properties and Characterization

This compound is a solid organic compound with the molecular formula C₉H₁₀BrNO. Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
CAS Number 864825-81-0
Appearance Solid
Boiling Point 261.1 °C at 760 mmHg
InChI 1S/C9H10BrNO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H2,11,12)
SMILES Cc1cc(cc(C)c1Br)C(N)=O

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 3,5-dimethylaniline. The first step is the bromination of 3,5-dimethylaniline to yield 4-bromo-3,5-dimethylaniline[2][3]. The subsequent step would involve the conversion of the aniline to the corresponding benzoic acid via a Sandmeyer-type reaction, followed by amidation. A more direct, albeit less commonly documented, route could involve the formylation of 4-bromo-3,5-dimethylaniline followed by oxidation to the carboxylic acid and subsequent amidation.

Synthesis of 4-Bromo-3,5-dimethylaniline

A common method for the selective bromination of 3,5-dimethylaniline is the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile[2][3].

Experimental Protocol:

  • Dissolve 3,5-dimethylaniline (1.0 eq) in acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (1.0 eq) in acetonitrile.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 4-bromo-3,5-dimethylaniline.

Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid (Hypothetical Route)

Following the synthesis of 4-bromo-3,5-dimethylaniline, a Sandmeyer reaction can be employed to convert the amino group to a nitrile, which can then be hydrolyzed to the carboxylic acid.

Conceptual Experimental Workflow:

G cluster_0 Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid 3_5_dimethylaniline 3,5-Dimethylaniline bromination Bromination (NBS, MeCN) 3_5_dimethylaniline->bromination Step 1 4_bromo_3_5_dimethylaniline 4-Bromo-3,5-dimethylaniline bromination->4_bromo_3_5_dimethylaniline sandmeyer Sandmeyer Reaction (NaNO2, H2SO4, CuCN) 4_bromo_3_5_dimethylaniline->sandmeyer Step 2 4_bromo_3_5_dimethylbenzonitrile 4-Bromo-3,5-dimethylbenzonitrile sandmeyer->4_bromo_3_5_dimethylbenzonitrile hydrolysis Hydrolysis (H2SO4, H2O) 4_bromo_3_5_dimethylbenzonitrile->hydrolysis Step 3 4_bromo_3_5_dimethylbenzoic_acid 4-Bromo-3,5-dimethylbenzoic Acid hydrolysis->4_bromo_3_5_dimethylbenzoic_acid

Caption: Synthetic workflow for 4-Bromo-3,5-dimethylbenzoic Acid.

Amidation of 4-Bromo-3,5-dimethylbenzoic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common and effective method involves the activation of the carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with ammonia.

Experimental Protocol:

  • To a solution of 4-bromo-3,5-dimethylbenzoic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR or TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and cool in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.

  • Stir the reaction until completion.

  • Perform an aqueous workup and purify the product by recrystallization or column chromatography.

Applications as a Synthetic Intermediate

This compound serves as a versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the bromine atom allows for the introduction of various substituents via palladium-catalyzed cross-coupling reactions.

Synthesis of Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

This compound is a key intermediate in the synthesis of a novel class of FGFR1 inhibitors. The general synthetic approach involves the amidation of a substituted 4-bromobenzoic acid, followed by further modifications.

Illustrative Synthetic Scheme:

G cluster_1 Synthesis of FGFR1 Inhibitors start 4-Bromo-2-nitrobenzoic acid amidation Amide Condensation (3,5-dimethoxyaniline, EDC) start->amidation intermediate1 Intermediate 1 amidation->intermediate1 reduction Reduction intermediate1->reduction intermediate2 Intermediate 2 (2-amino-4-bromo-N-(3,5-dimethoxyphenyl)benzamide) reduction->intermediate2 modification Modification at 2-position intermediate2->modification product FGFR1 Inhibitors modification->product

Caption: General synthesis of FGFR1 inhibitors.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki coupling reaction allows for the formation of a C-C bond between this compound and an organoboron compound.

General Experimental Protocol for Suzuki Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture at a specified temperature (typically 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Purify the product by column chromatography or recrystallization.

Suzuki Coupling Catalytic Cycle:

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Br) PdII_complex Ar-Pd(II)L2-Br Pd0->PdII_complex Ar-Br Transmetal Transmetalation (Ar'B(OH)2, Base) PdII_Ar_Ar Ar-Pd(II)L2-Ar' PdII_complex->PdII_Ar_Ar Ar'B(OH)2 Base PdII_Ar_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Ar_Ar->Product Product

Caption: General catalytic cycle for the Suzuki coupling reaction.

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between this compound and a primary or secondary amine.[5]

General Experimental Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄).

  • Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle:

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L PdII_complex Ar-Pd(II)L-Br Pd0->PdII_complex Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Amine [Ar-Pd(II)L(NHR2)]+Br- PdII_complex->PdII_Amine R2NH AmineCoord Amine Coordination (R2NH) PdII_Amido Ar-Pd(II)L(NR2) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR2 PdII_Amido->Product Product RedElim Reductive Elimination

Caption: General catalytic cycle for Buchwald-Hartwig amination.[5][6]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable intermediate for organic synthesis. Its utility in the construction of complex molecules, particularly in the field of medicinal chemistry for the development of targeted therapies like FGFR1 inhibitors, is well-established. The synthetic routes and reaction protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. The potential for further functionalization through palladium-catalyzed cross-coupling reactions opens up a wide array of possibilities for the design and synthesis of novel chemical entities with diverse applications.

References

The Evolving Landscape of 4-Bromobenzamide Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold remains a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Within this broad class of compounds, 4-bromobenzamide derivatives have emerged as a particularly promising area of investigation, demonstrating a range of biological activities, most notably in the realm of oncology. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their anticancer properties, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Anticancer Activity: Targeting Fibroblast Growth Factor Receptor 1 (FGFR1)

A significant body of research has centered on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase frequently implicated in the proliferation and survival of cancer cells.[1][2][3][4][5] Amplification of the FGFR1 gene is a known driver in a subset of non-small cell lung cancers (NSCLC), making it a prime target for therapeutic intervention.

Quantitative Analysis of Anticancer Activity

The inhibitory effects of these derivatives have been quantified against a panel of NSCLC cell lines known to have FGFR1 amplification. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several promising candidates. A selection of this data is presented in Table 1, highlighting the potent, low-micromolar activity of these compounds.

Table 1: In Vitro Anticancer Activity of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives against NSCLC Cell Lines

Compound IDNCI-H520 (IC50, µM)NCI-H1581 (IC50, µM)NCI-H226 (IC50, µM)NCI-H460 (IC50, µM)NCI-H1703 (IC50, µM)
C9 1.36 ± 0.271.25 ± 0.232.31 ± 0.412.14 ± 0.361.85 ± 0.32

Data sourced from multiple studies highlighting the efficacy of compound C9.[1][2][3]

The data clearly indicates that compound C9 consistently inhibits the growth of various NSCLC cell lines with FGFR1 amplification in the low micromolar range.[1][2][3] This potent activity has established C9 as a promising lead compound for further development.

Mechanism of Action: Disruption of the FGFR1 Signaling Cascade

The anticancer effects of these 4-bromobenzamide derivatives are attributed to their ability to inhibit the autophosphorylation of FGFR1. This action blocks the initiation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the MAPK and PLCγ pathways.[1][2] The inhibition of this cascade ultimately leads to cell cycle arrest at the G2 phase and the induction of apoptosis.[1][2][3]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR1 Tyrosine Kinase Domain FGF->FGFR1:f0 Binding & Dimerization FGFR1:f1->FGFR1:f1 PLCg1 PLCγ1 FGFR1:f1->PLCg1 Activation ERK ERK FGFR1:f1->ERK Activation Proliferation Cell Proliferation, Survival, Angiogenesis PLCg1->Proliferation ERK->Proliferation C9 Compound C9 C9->FGFR1:f1 Inhibition

FGFR1 Signaling Pathway and Inhibition by Compound C9.

Experimental Protocols

For researchers aiming to build upon these findings, the following provides a detailed methodology for the synthesis of these compounds and the evaluation of their anticancer activity.

General Synthesis of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

The synthesis of the target compounds is typically achieved through a multi-step process, beginning with the preparation of a key intermediate.

Step 1: Synthesis of Intermediate 1 (4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide)

  • To a reaction vessel, add 4-bromo-2-nitrobenzoic acid (0.024 mol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl, 0.024 mol), and ethanol (30 ml).[1]

  • Activate the mixture by stirring at room temperature for 30 minutes.[1]

  • Add 3,5-dimethoxyaniline (0.020 mol) to the activated mixture.[1]

  • Stir the resulting solution at 80°C for 5 hours.[1]

  • Cool the reaction to room temperature and add 30 ml of water.[1]

  • Filter the precipitate and dry to yield intermediate 1.[1]

Step 2: General Procedure for the Synthesis of Final Compounds

The specific synthesis of the final derivatives (e.g., those in series A, B, and C as described in the source literature) involves further modifications of intermediate 1, such as reduction of the nitro group followed by acylation or sulfonylation. For detailed procedures for specific analogs, please refer to the primary literature.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Culture the desired cancer cell lines (e.g., NCI-H520, NCI-H1581) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Other Biological Activities

While the primary focus of recent research has been on anticancer applications, the broader benzamide class of molecules is known for a wide spectrum of biological activities, including antimicrobial properties. For instance, derivatives of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide have demonstrated antibacterial activity against extensively drug-resistant Salmonella Typhi.[6] One particular derivative, 5d , exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL and a minimum bactericidal concentration (MBC) of 12.5 mg/mL.[6] This same compound also showed potent inhibition of alkaline phosphatase with an IC50 value of 1.469 ± 0.02 µM.[6]

Table 2: Antimicrobial and Alkaline Phosphatase Inhibitory Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

Compound IDTarget Organism/EnzymeMIC (mg/mL)MBC (mg/mL)IC50 (µM)
5d XDR S. Typhi6.2512.5-
5d Alkaline Phosphatase--1.469 ± 0.02

Data from a study on pyrazine carboxamide derivatives.[6]

Experimental Workflow for Antimicrobial Activity Screening

The following workflow outlines the typical steps involved in assessing the antimicrobial properties of new chemical entities.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_confirmation Confirmatory Assays cluster_analysis Data Analysis Synthesis Synthesis of 4-Bromobenzamide Derivatives AgarWell Agar Well Diffusion Assay Synthesis->AgarWell MIC Determination of Minimum Inhibitory Concentration (MIC) AgarWell->MIC Active Compounds MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC SAR Structure-Activity Relationship (SAR) Analysis MBC->SAR

General workflow for antimicrobial activity screening.

Conclusion and Future Directions

The 4-bromobenzamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The potent and selective inhibition of FGFR1 by 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives underscores their potential in precision oncology, particularly for FGFR1-amplified NSCLC. The demonstrated antimicrobial and enzyme-inhibitory activities of related structures suggest that the therapeutic applications of this chemical class may extend beyond cancer.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. Further exploration of the structure-activity relationships will be crucial in designing next-generation derivatives with enhanced potency and selectivity. Additionally, a broader screening of 4-bromobenzamide derivatives against a wider range of biological targets could unveil novel therapeutic opportunities. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to advance the development of this important class of molecules.

References

The Versatility of the 4-Bromo-3,5-dimethylbenzamide Scaffold: A Technical Guide to its Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dimethylbenzamide is a synthetically tractable building block with significant potential in medicinal chemistry. Its decorated benzene ring offers a versatile scaffold for the development of novel therapeutic agents. While direct biological activity data on this compound is limited in publicly available literature, its utility as a key intermediate is noted, particularly in the synthesis of opioid receptor modulators. Furthermore, the broader class of 4-bromobenzamide derivatives has shown significant promise, exemplified by potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology. This technical guide will explore the potential applications of the this compound core, drawing insights from closely related analogues and providing detailed experimental methodologies to facilitate further research and drug discovery efforts.

Introduction: The Benzamide Moiety in Drug Discovery

The benzamide functional group is a prevalent feature in a multitude of approved drugs and clinical candidates, demonstrating its importance as a pharmacophore. Its ability to participate in hydrogen bonding interactions allows for effective binding to a wide array of biological targets. The introduction of a bromine atom, as seen in this compound, provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). This guide will delve into the known and potential therapeutic applications stemming from this versatile chemical scaffold.

Known and Potential Therapeutic Applications

Intermediate for Opioid Receptor Modulators

This compound has been identified as an intermediate in the preparation of imidazole derivatives intended as opioid receptor modulators[1]. Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets for pain management. Allosteric modulators of opioid receptors are of particular interest as they can fine-tune the receptor's response to endogenous or exogenous ligands, potentially offering a safer therapeutic window with reduced side effects compared to traditional agonists[2][3][4]. The synthesis of novel opioid receptor modulators from this compound represents a promising avenue for the development of next-generation analgesics.

Case Study: 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives as FGFR1 Inhibitors

While specific biological data for derivatives of this compound is scarce, a closely related series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has been extensively studied as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1)[5]. FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells, particularly in non-small cell lung cancer (NSCLC)[5][6].

A lead compound from this series, designated as C9, demonstrated significant inhibitory activity against a panel of NSCLC cell lines with FGFR1 amplification. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell Line (NSCLC)IC50 (µM)[5][6]
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

These results highlight the potential of the 4-bromobenzamide scaffold in targeting FGFR1-driven cancers.

The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation, triggering downstream signaling cascades that promote cell proliferation and survival, including the MAPK and PLCγ pathways[5][6]. The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives act as inhibitors of FGFR1, blocking its phosphorylation and subsequently attenuating these downstream signals.

FGFR1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates ERK ERK FGFR1->ERK Activates Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation Inhibitor 4-Bromo-N-(3,5-dimethoxyphenyl) benzamide Derivative (e.g., C9) Inhibitor->FGFR1 Inhibits Phosphorylation

FGFR1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols are adapted from the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives and can serve as a template for the derivatization of this compound.

General Synthesis of N-Aryl Benzamide Derivatives

This workflow outlines the general steps for synthesizing N-aryl benzamide derivatives starting from a substituted benzoic acid, which can be adapted for 4-Bromo-3,5-dimethylbenzoic acid (the carboxylic acid precursor to this compound).

Synthesis_Workflow Start 4-Bromo-3,5-dimethyl benzoic Acid Coupling Amide Coupling (e.g., EDC, HATU) Start->Coupling Amine Substituted Aniline Amine->Coupling Product 4-Bromo-3,5-dimethyl-N-aryl benzamide Derivative Coupling->Product

General Synthetic Workflow for N-Aryl Benzamides.

Detailed Protocol: Synthesis of a 4-bromo-N-(3,5-dimethoxyphenyl)-2-aminobenzamide Intermediate

This protocol details the synthesis of a key intermediate used in the preparation of the FGFR1 inhibitors, starting from 4-bromo-2-nitrobenzoic acid. A similar approach could be envisioned starting with a nitrated version of 4-Bromo-3,5-dimethylbenzoic acid.

Step 1: Amide Bond Formation

  • To a solution of 4-bromo-2-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC HCl, 1.0 eq)[6].

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 3,5-dimethoxyaniline (0.8 eq) to the reaction mixture.

  • Heat the solution to 80 °C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide[6].

Step 2: Reduction of the Nitro Group

  • To a suspension of the nitrobenzamide intermediate (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (0.5 eq).

  • Heat the mixture to 90 °C and stir for 90 minutes.

  • After cooling, add ethyl acetate and stir for 15 minutes.

  • Filter the mixture to remove solids, and separate the organic layer.

  • Concentrate the organic layer in vacuo.

  • Dissolve the residue in ethanol and add water to precipitate the product.

  • Filter and dry the solid to obtain 2-amino-4-bromo-N-(3,5-dimethoxyphenyl)benzamide.

Protocol for In Vitro Anti-proliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

References

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dimethylbenzamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3,5-dimethylbenzamide, a key intermediate in organic synthesis and pharmaceutical research. A thorough understanding of its solubility is critical for effective use in reaction chemistry, purification, and formulation development. This document outlines the current state of knowledge on the solubility of this compound, provides a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in publicly accessible literature. However, based on the general solubility characteristics of benzamide derivatives, a qualitative estimation can be inferred. Benzamides, as a class of compounds, tend to exhibit low solubility in aqueous solutions and higher solubility in polar organic solvents.[1] For structurally related compounds, solvents such as dimethyl sulfoxide (DMSO) and ethanol are often effective.[1]

To provide a practical reference for researchers, the following table summarizes the expected solubility trends of this compound in common organic solvents. It is crucial to note that these are estimations and experimental verification is highly recommended.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

SolventExpected SolubilityRationale / Notes
WaterLowThe hydrophobic benzene ring and bromine substituent decrease aqueous solubility.
Dimethyl Sulfoxide (DMSO)HighA powerful polar aprotic solvent, generally effective for dissolving a wide range of organic compounds.[1]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a polar aprotic solvent with strong solvating capabilities for amides.[2]
EthanolModerate to HighA polar protic solvent that can engage in hydrogen bonding, often a good choice for benzamide derivatives.[1]
MethanolModerate to HighSimilar to ethanol, its polarity allows for good solvation of the amide functional group.[3]
AcetoneModerateA polar aprotic solvent that can dissolve many organic compounds.[3]
AcetonitrileLow to ModerateLess polar than other listed organic solvents, may have limited solvating power for this compound.[3]
Dichloromethane (DCM)Low to ModerateA non-polar solvent, likely to be less effective unless the compound has significant non-polar character.
Ethyl AcetateLow to ModerateA moderately polar solvent, solubility may be limited.[3]
Hexanes / HeptaneVery LowNon-polar aliphatic hydrocarbons are unlikely to be effective solvents.

Note: These estimations are based on the behavior of similar benzamide compounds.[1][2][3] The actual solubility can be influenced by factors such as temperature, purity of the compound, and the presence of any polymorphic forms.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data for this compound, the isothermal shake-flask method is a widely accepted and recommended procedure.[4][5] This method allows for the determination of the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during the experiment.[6]

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This duration can range from 24 to 72 hours, depending on the compound and solvent system.[6] A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a validated analytical technique to determine the concentration of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for this purpose.[6]

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

G A Start: Define Experimental Conditions (Solvent, Temperature) B Preparation of Saturated Solution (Add excess solute to solvent) A->B C Equilibration (Shake at constant temperature for 24-72h) B->C D Phase Separation (Allow excess solid to settle) C->D E Sample Collection and Filtration (Withdraw and filter supernatant) D->E F Sample Dilution (Dilute filtrate to known concentration) E->F G Quantitative Analysis (e.g., HPLC-UV) F->G H Data Calculation and Reporting (Determine solubility in g/100mL or mol/L) G->H I End H->I

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

References

A Technical Guide to the Spectroscopic Analysis of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Information

4-Bromo-3,5-dimethylbenzamide is a substituted aromatic amide with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . Its structure is characterized by a benzene ring substituted with a bromine atom, two methyl groups, and a primary amide group.

PropertyValue
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
CAS Number 864825-81-0
Canonical SMILES CC1=CC(=CC(=C1Br)C)C(=O)N
InChI Key ATWMWAQQPBRPCA-UHFFFAOYSA-N

Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, this section presents predicted mass spectrometry data for the target molecule and experimental NMR and IR data for the closely related analog, 4-Bromobenzamide, for illustrative purposes.

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for the identification of the compound in mass spectrometric analysis. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would lead to M and M+2 peaks of nearly equal intensity.

AdductPredicted m/z
[M+H]⁺ 228.00186
[M+Na]⁺ 249.98380
[M-H]⁻ 225.98730
[M+NH₄]⁺ 245.02840
[M+K]⁺ 265.95774
[M]⁺ 226.99403

Data sourced from PubChemLite.

The following tables present the ¹H and ¹³C NMR data for 4-Bromobenzamide , a structural analog. This data provides an indication of the types of signals and chemical shifts that can be expected for this compound. The presence of the two methyl groups in the target compound would introduce a singlet in the upfield region of the ¹H NMR spectrum and an additional signal in the aliphatic region of the ¹³C NMR spectrum.

¹H NMR Data of 4-Bromobenzamide

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.60t2HAromatic CH
7.37d2HAromatic CH
5.96br s2H-NH₂

Solvent: CDCl₃. Data is illustrative and based on a structural analog.[1]

¹³C NMR Data of 4-Bromobenzamide

Chemical Shift (ppm)Assignment
168.27C=O (Amide)
132.11Aromatic C
131.98Aromatic C
129.07Aromatic C
126.88Aromatic C-Br

Solvent: CDCl₃. Data is illustrative and based on a structural analog.[1]

The IR spectrum of an amide is characterized by distinctive absorptions from the N-H and C=O bonds. The following table lists the characteristic IR absorption bands for 4-Bromobenzamide .

Wavenumber (cm⁻¹)IntensityAssignment
~3400StrongN-H Stretch
~3200StrongN-H Stretch
~1660StrongC=O Stretch (Amide I)
~1620MediumN-H Bend (Amide II)
~1400MediumC-N Stretch
~830StrongC-H out-of-plane bend (p-disubstituted)

Data is illustrative and based on a structural analog.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for a small organic molecule like this compound.

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the internal standard (TMS).

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition:

    • The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • The instrument is operated in both positive and negative ion modes to observe different adducts.

    • A full scan is performed over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be clearly visible.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the structural relationship of the analog used for spectral data comparison.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight and Formula Confirmation MS->Mol_Weight Final_Characterization Complete Spectroscopic Characterization Structure->Final_Characterization Functional_Groups->Final_Characterization Mol_Weight->Final_Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Structural_Analogy cluster_target Target Molecule cluster_analog Analog for Spectral Comparison Target This compound (C₉H₁₀BrNO) Analog 4-Bromobenzamide (C₇H₆BrNO) Target->Analog Structural Similarity

Caption: Structural relationship between the target molecule and the analog used for data comparison.

References

Methodological & Application

Experimental Protocol for the Synthesis of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Bromo-3,5-dimethylbenzamide, a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds. The described methodology follows a two-step synthetic sequence involving the bromination of 3,5-dimethylbenzoic acid followed by a one-pot amidation.

Data Presentation

Parameter4-Bromo-3,5-dimethylbenzoic acidThis compound
Molecular Formula C₉H₉BrO₂C₉H₁₀BrNO
Molecular Weight 229.07 g/mol 228.09 g/mol [1][2]
CAS Number 7697-32-7864825-81-0[1]
Physical Appearance White to off-white solidSolid[3]
Purity >95%>97%[1]

Characterization Data for this compound:

Analysis Data
¹H NMR Predicted shifts based on related structures: Aromatic protons (singlet), methyl protons (singlet), amide protons (broad singlet). Specific literature values are not readily available.
¹³C NMR Predicted shifts based on related structures: Signals for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine and the methyl-substituted carbons), and the methyl carbons. Specific literature values are not readily available.
Melting Point Not available in the searched literature.
Boiling Point 261.1 °C at 760 mmHg[2]

Experimental Protocols

This synthesis is performed in two main stages:

  • Stage 1: Synthesis of 4-Bromo-3,5-dimethylbenzoic acid

  • Stage 2: Synthesis of this compound

Stage 1: Synthesis of 4-Bromo-3,5-dimethylbenzoic acid

This procedure is based on the electrophilic aromatic substitution of 3,5-dimethylbenzoic acid. The methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The cumulative effect of these groups directs the incoming electrophile (bromine) to the 4-position.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Liquid bromine (Br₂)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Glacial acetic acid

  • Sodium bisulfite solution

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3,5-dimethylbenzoic acid in a suitable solvent such as glacial acetic acid or a halogenated solvent like dichloromethane.

  • Add a catalytic amount of iron powder or iron(III) bromide to the solution.

  • From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) for several hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.

  • Extract the product into an organic solvent such as dichloromethane or diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-3,5-dimethylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Stage 2: One-Pot Synthesis of this compound

This protocol utilizes a one-pot reaction where the carboxylic acid is first converted to its acyl chloride intermediate using thionyl chloride, which then reacts in situ with ammonia to form the primary amide.[4][5][6][7]

Materials:

  • 4-Bromo-3,5-dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Aqueous ammonia (concentrated)

  • Triethylamine (optional, as an acid scavenger)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Standard glassware for work-up and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend 4-bromo-3,5-dimethylbenzoic acid in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid dissolves, indicating the formation of the acyl chloride.

  • Cool the reaction mixture back down in an ice bath.

  • In a separate flask, prepare a solution of concentrated aqueous ammonia.

  • Slowly add the cooled acyl chloride solution to the stirred ammonia solution. This reaction is highly exothermic and should be performed with caution. The amide product will precipitate out of the solution.

  • Stir the mixture vigorously for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.

Visualizations

SynthesisWorkflow cluster_stage1 Stage 1: Bromination cluster_stage2 Stage 2: Amidation start_material 3,5-Dimethylbenzoic Acid bromination Bromination (Br₂, Fe catalyst) start_material->bromination intermediate 4-Bromo-3,5-dimethylbenzoic Acid bromination->intermediate purification1 Work-up & Purification intermediate->purification1 pure_intermediate Pure 4-Bromo-3,5-dimethylbenzoic Acid purification1->pure_intermediate amidation One-Pot Amidation (1. SOCl₂ 2. NH₃(aq)) pure_intermediate->amidation crude_product Crude this compound amidation->crude_product purification2 Work-up & Purification crude_product->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

SignalingPathway cluster_reactants Reactants cluster_intermediates Intermediates & Transition States cluster_products Products benzoic_acid 4-Bromo-3,5-dimethylbenzoic Acid acyl_chloride 4-Bromo-3,5-dimethylbenzoyl Chloride benzoic_acid->acyl_chloride + SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acyl_chloride ammonia Ammonia (NH₃) tetrahedral_intermediate Tetrahedral Intermediate ammonia->tetrahedral_intermediate acyl_chloride->tetrahedral_intermediate + NH₃ byproducts SO₂ + HCl acyl_chloride->byproducts final_amide This compound tetrahedral_intermediate->final_amide - HCl

References

Application Notes and Protocols: Step-by-Step Synthesis of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step protocol for the synthesis of 4-Bromo-3,5-dimethylbenzamide, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. The synthesis commences with the electrophilic bromination of 3,5-dimethylbenzoic acid to yield 4-Bromo-3,5-dimethylbenzoic acid, which is subsequently converted to the target benzamide.

Step 1: Synthesis of 4-Bromo-3,5-dimethylbenzoic acid

This initial step involves the selective bromination of 3,5-dimethylbenzoic acid. The methyl groups at positions 3 and 5 are ortho, para-directing, electronically activating the aromatic ring. Conversely, the carboxylic acid group is a meta-directing deactivator. The cumulative effect of these substituents directs the electrophilic addition of bromine to the 4-position, which is para to the carboxylic acid and ortho to both methyl groups.

Experimental Protocol: Bromination of 3,5-Dimethylbenzoic acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 3,5-dimethylbenzoic acid in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: While stirring the solution at room temperature, slowly add a solution of bromine in the same solvent from the dropping funnel. The addition should be conducted in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, gently heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess bromine can be quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The reaction mixture is then poured into ice-cold water to precipitate the crude product.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and then dried. The crude 4-Bromo-3,5-dimethylbenzoic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Reagents and Expected Yield for Step 1
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
3,5-Dimethylbenzoic acid150.171.0User-defined
Bromine159.811.1Calculated
Glacial Acetic Acid60.05-Sufficient volume
Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield
4-Bromo-3,5-dimethylbenzoic acid229.07Calculated75-85%

Step 2: Synthesis of this compound

The second step involves the conversion of the synthesized 4-Bromo-3,5-dimethylbenzoic acid into the corresponding primary amide. A common and efficient method for this transformation is the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂), followed by amidation with an excess of ammonia.

Experimental Protocol: Amidation of 4-Bromo-3,5-dimethylbenzoic acid
  • Acyl Chloride Formation: In a round-bottom flask under a fume hood, suspend 4-Bromo-3,5-dimethylbenzoic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture under reflux until the solid dissolves and the evolution of gas (SO₂ and HCl) ceases.

  • Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • Amidation: The crude 4-bromo-3,5-dimethylbenzoyl chloride is then cooled in an ice bath and carefully treated with an excess of concentrated aqueous ammonia with vigorous stirring. This is an exothermic reaction and should be performed with caution.

  • Product Isolation: The resulting solid precipitate, this compound, is collected by vacuum filtration.

  • Purification: The crude product is washed thoroughly with cold water to remove any ammonium salts and then dried. If necessary, the product can be recrystallized from a suitable solvent like ethanol to obtain the pure this compound.

Reagents and Expected Yield for Step 2
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
4-Bromo-3,5-dimethylbenzoic acid229.071.0User-defined
Thionyl Chloride (SOCl₂)118.97ExcessSufficient volume
Concentrated Aqueous Ammonia17.03 (as NH₃)ExcessSufficient volume
Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield
This compound228.09Calculated80-90%

Visualizing the Synthesis Workflow

The following diagrams illustrate the chemical structures and the overall experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amidation A 3,5-Dimethylbenzoic Acid C 4-Bromo-3,5-dimethylbenzoic Acid A->C Electrophilic Aromatic Substitution B Bromine (Br2) in Acetic Acid D 4-Bromo-3,5-dimethylbenzoic Acid F This compound D->F Acyl Chloride Formation & Amidation E 1. Thionyl Chloride (SOCl2) 2. Ammonia (NH3)

Caption: Overall synthetic scheme for this compound.

Experimental_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation start1 Dissolve 3,5-Dimethylbenzoic Acid in Acetic Acid add_br2 Add Bromine Solution start1->add_br2 react1 Heat and Monitor Reaction (TLC) add_br2->react1 workup1 Quench with Na2S2O3 and Precipitate in Water react1->workup1 purify1 Filter, Wash, and Recrystallize workup1->purify1 product1 4-Bromo-3,5-dimethylbenzoic Acid purify1->product1 start2 React 4-Bromo-3,5-dimethylbenzoic Acid with Thionyl Chloride product1->start2 remove_socl2 Remove Excess Thionyl Chloride start2->remove_socl2 amidate Add Concentrated Ammonia remove_socl2->amidate workup2 Filter and Wash with Water amidate->workup2 purify2 Recrystallize from Ethanol workup2->purify2 product2 This compound purify2->product2

Caption: Detailed experimental workflow for the synthesis.

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-bromo-3,5-dimethylbenzamide. This versatile palladium-catalyzed reaction is a powerful tool for the synthesis of 4-aryl-3,5-dimethylbenzamide derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis. It involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide or triflate.[1] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[2] For this compound, the Suzuki coupling enables the introduction of various aryl or heteroaryl substituents at the 4-position, providing access to a diverse library of compounds for screening and development.

The general transformation is depicted below:

Scheme 1: Suzuki Coupling of this compound

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[3]

Below is a graphical representation of the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 4-Aryl-3,5-dimethylbenzamide 4-Aryl-3,5-dimethylbenzamide Reductive_Elimination->4-Aryl-3,5-dimethylbenzamide This compound This compound This compound->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary of Reaction Conditions

While specific optimized conditions for this compound are not extensively reported, the following table summarizes typical conditions used for the Suzuki coupling of various aryl bromides. These serve as an excellent starting point for reaction development.

ComponentExamplesTypical Loading/ConcentrationNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃1-5 mol%Pd(PPh₃)₄ is a common starting point. Air-stable pre-catalysts are also widely used.
Ligand PPh₃, XPhos, SPhos, RuPhos, PCy₃1-2 eq. relative to PdOften used with Pd(OAc)₂ or Pd₂(dba)₃. Not required for catalysts like Pd(PPh₃)₄.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2-3 equivalentsThe choice of base can significantly impact the reaction outcome. Aqueous solutions are common.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile0.1 - 0.5 MA mixture of an organic solvent and water is frequently used to dissolve all reactants.
Boronic Acid Arylboronic acids, Heteroarylboronic acids1.1 - 1.5 equivalentsCommercially available or can be synthesized.
Temperature 80 - 110 °C-Reaction temperature is dependent on the reactivity of the substrates and the solvent used.
Atmosphere Inert (Argon or Nitrogen)-Necessary to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols

The following protocols provide detailed methodologies for performing the Suzuki coupling of this compound. Note: These are general procedures and may require optimization for specific substrates and desired outcomes.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol outlines a standard procedure using a commercially available palladium catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine solid reagents: This compound, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄ in a Schlenk flask. B Evacuate and backfill the flask with inert gas (3 cycles). A->B C Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. B->C D Heat the reaction mixture (e.g., 90 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. E->F G Dry the organic layer over Na₂SO₄, filter, and concentrate. F->G H Purify the crude product by column chromatography. G->H

Caption: Experimental workflow for a standard Suzuki coupling reaction.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 v/v mixture) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-3,5-dimethylbenzamide.

Protocol 2: One-Pot, Two-Step Borylation/Suzuki Coupling

This protocol is useful when the desired boronic acid is not commercially available. It involves the in-situ formation of a boronic ester from this compound, followed by the Suzuki coupling in the same reaction vessel.[4]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents)

  • PdCl₂(dppf) (3 mol%)

  • Potassium acetate (KOAc) (1.5 equivalents)

  • Aryl halide (for the second coupling) (1.0 equivalent)

  • K₃PO₄ (3.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

Step 1: Borylation

  • In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and potassium acetate (1.5 eq).

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the mixture to 80 °C and stir for 2-4 hours, or until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

Step 2: Suzuki Coupling

  • To the flask containing the newly formed boronic ester, add the aryl halide (1.0 eq), K₃PO₄ (3.0 eq), and degassed water (typically 1/4th the volume of dioxane).

  • Add an additional portion of PdCl₂(dppf) (0.03 eq).

  • Heat the reaction mixture to 90-100 °C and stir until the boronic ester is consumed.

  • Follow the workup and purification procedure as described in Protocol 1.

Troubleshooting and Optimization

  • Low Yield: If the reaction gives a low yield, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve conversion.

  • Decomposition of Boronic Acid: Protodeborylation (replacement of the boronic acid group with a hydrogen) can be a side reaction. Using a stronger base like Cs₂CO₃ or anhydrous conditions can sometimes mitigate this.

  • Homocoupling: The formation of biaryl products from the boronic acid (Ar-Ar) can occur. This can sometimes be suppressed by using a lower catalyst loading or a different ligand.

  • Catalyst Deactivation: Ensure that all solvents are properly degassed and the reaction is maintained under an inert atmosphere to prevent catalyst deactivation.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a wide range of 4-aryl-3,5-dimethylbenzamide derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful transformation, catalyzed by palladium complexes, is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1] This document provides detailed application notes and protocols for the Suzuki coupling of 4-Bromo-3,5-dimethylbenzamide, a sterically hindered and electronically deactivated substrate, with various arylboronic acids. The presence of two ortho-methyl groups and an amide functionality presents a challenge, often requiring specialized catalyst systems to achieve high efficiency.[2][3]

Catalyst System Selection

The choice of the palladium catalyst and associated ligand is critical for the successful coupling of challenging substrates like this compound. Standard catalysts such as Pd(PPh₃)₄ may prove ineffective.[4] For sterically hindered and electron-deficient aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are generally more effective.[4][5] These ligands facilitate the oxidative addition of the palladium(0) species to the aryl bromide and subsequent reductive elimination, which are often the rate-limiting steps in the catalytic cycle.[4]

Table 1: Recommended Palladium Catalyst Systems for the Suzuki Coupling of this compound

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene / H₂O1001 - 12
Pd₂(dba)₃ / XPhosXPhosK₃PO₄1,4-Dioxane / H₂O1001 - 12
PdCl₂(dppf)dppfCs₂CO₃THF / H₂O80 - 10012 - 24
[Pd(IPr)(cinnamyl)Cl]IPr (NHC)K₃PO₄Toluene9012 - 24
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane / H₂O80 - 1008 - 16

Note: The conditions presented are based on successful couplings of structurally similar and sterically hindered aryl bromides and may require optimization for this compound.[4][6]

Experimental Protocols

The following protocols provide a general framework for performing the Suzuki coupling reaction with this compound. Optimization of reaction parameters may be necessary for specific arylboronic acids.

Protocol 1: General Procedure using a Buchwald Ligand System

This protocol is adapted from methodologies successful for sterically hindered aryl bromides.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Degassed Toluene

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 228 mg), the desired arylboronic acid (e.g., 1.2 mmol), and potassium phosphate (e.g., 2.0 mmol, 424 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Add degassed toluene (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) to the Schlenk flask via syringe.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 1-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethylbenzamide.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(dppf) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane / Water (4:1 mixture)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 114 mg), the arylboronic acid (0.75 mmol), PdCl₂(dppf) (0.025 mmol, 20.4 mg), and Cs₂CO₃ (1.0 mmol, 326 mg).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents: This compound Arylboronic Acid Base Assembly Assemble Glassware (Flame-dried) Reagents->Assembly Catalyst Prepare Catalyst System: Pd Source + Ligand Catalyst->Assembly Inert Inert Atmosphere (Evacuate/Backfill N2/Ar) Assembly->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat and Stir Solvent->Heating Quench Cool and Quench Heating->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' Ln OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-X (4-Bromo-3,5-dimethyl- benzamide) ArX->OxAdd ArB Ar'B(OR)2 Boronate [Ar'B(OR)2(Base)]- ArB->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetal

References

Application Note: Amide Reduction of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-01

Introduction

The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The target molecule, (4-Bromo-3,5-dimethylphenyl)methanamine, is a valuable building block for drug discovery, incorporating a substituted benzylamine moiety. This application note details reliable protocols for the reduction of 4-Bromo-3,5-dimethylbenzamide using common hydride reagents, providing a comparative analysis of their effectiveness and detailed experimental procedures.

Reaction Overview

The conversion of the amide functional group in this compound to a primary amine involves the complete reduction of the carbonyl group. This transformation requires potent reducing agents, as amides are relatively stable and less reactive than other carbonyl compounds like ketones or esters.[1][2] The two most common and effective reagents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and Borane complexes (e.g., BH₃·THF or BH₃·DMS).[3]

Chemical reaction scheme showing the reduction of this compound to (4-Bromo-3,5-dimethylphenyl)methanamine using a general reducing agent.

Figure 1. General scheme for the reduction of this compound.

Comparison of Reducing Agents

Both LiAlH₄ and Borane are highly effective for amide reductions, but they differ in reactivity, selectivity, and handling requirements.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing most polar functional groups.[1] Its high reactivity necessitates careful handling under anhydrous conditions. The reaction mechanism involves nucleophilic attack of the hydride on the carbonyl carbon, followed by elimination of an oxygen-aluminate species to form an iminium ion, which is then rapidly reduced to the amine.[2]

  • Borane (BH₃·THF or BH₃·DMS): A more selective, electrophilic reducing agent.[3] Borane complexes are generally considered milder than LiAlH₄ and offer better functional group tolerance in some cases. The borane-dimethylsulfide (BMS) complex is noted for its improved stability and solubility over the borane-THF complex.[3]

Data Summary

The following table summarizes typical reaction conditions and expected yields for the reduction of aromatic amides, which serve as a model for the target transformation.

Reducing AgentSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)Reference
LiAlH₄THF or Et₂OReflux (66-78)4 - 1285 - 95[1]
BH₃·THFTHF0 to 658 - 1680 - 90[3]
BH₃·DMSTHF0 to 656 - 1280 - 90[3][4]

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a general procedure for the complete reduction of an aromatic amide to its corresponding amine using LiAlH₄.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Deionized Water

  • 15% w/v Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl) in ether (optional, for salt formation)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add LiAlH₄ (1.5 - 2.0 equivalents) under a positive pressure of nitrogen.

  • Solvent Addition: Carefully add anhydrous THF via cannula to the flask.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 4-12 hours), cool the flask to 0 °C in an ice bath. Very cautiously and slowly, quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used)

    • 'X' mL of 15% NaOH solution

    • '3X' mL of water

  • Work-up: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Combine the filtrate and washes. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (4-Bromo-3,5-dimethylphenyl)methanamine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, followed by recrystallization.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol provides a method using a milder borane reagent.[3]

Materials:

  • This compound

  • Borane-THF complex (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add the BH₃·THF solution (2.0 - 3.0 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction's completion by TLC (typically 8-16 hours).[3]

  • Quenching: Cool the reaction mixture to 0 °C and quench cautiously by the slow, dropwise addition of methanol until gas evolution ceases.[3]

  • Acidification & Reflux: Add 1 M HCl and heat the mixture to reflux for 1-2 hours to hydrolyze the amine-borane complex.

  • Work-up: Cool the mixture to room temperature. Neutralize the excess acid by adding saturated NaHCO₃ solution until the pH is ~8-9.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine by silica gel column chromatography.

Visualized Workflow & Logic

The following diagram illustrates the general experimental workflow for the reduction of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Starting Material: This compound setup Reaction Setup: Inert Atmosphere (N₂), Anhydrous Solvent start->setup add_reagent Add Reducing Agent (e.g., LiAlH₄ or BH₃·THF) at 0 °C setup->add_reagent reflux Heat to Reflux (Monitor by TLC) add_reagent->reflux quench Quench Reaction (e.g., with H₂O/NaOH or MeOH) reflux->quench extract Aqueous Work-up & Extraction quench->extract purify Dry & Concentrate, Purify (Chromatography) extract->purify end_node Final Product: (4-Bromo-3,5-dimethylphenyl)methanamine purify->end_node

References

Application Note: High-Purity Synthesis and Purification of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3,5-dimethylbenzamide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the amide group can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. This application note provides a detailed protocol for the synthesis and purification of this compound, starting from 4-Bromo-3,5-dimethylbenzoic acid. The described method involves the conversion of the carboxylic acid to an acyl chloride followed by amidation and subsequent purification by recrystallization to yield a high-purity product.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-3,5-dimethylbenzoyl chloride

This protocol outlines the conversion of 4-Bromo-3,5-dimethylbenzoic acid to its corresponding acyl chloride using thionyl chloride. This is a common and efficient method for activating the carboxylic acid for subsequent nucleophilic acyl substitution.[1][2][3][4]

Materials:

  • 4-Bromo-3,5-dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a fume hood, add 4-Bromo-3,5-dimethylbenzoic acid (1.0 eq) and toluene to a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add thionyl chloride (2.0 eq) to the stirring suspension at room temperature.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C).

  • Maintain the reflux with stirring for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-Bromo-3,5-dimethylbenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.

Part 2: Synthesis of this compound

This protocol describes the reaction of the synthesized 4-Bromo-3,5-dimethylbenzoyl chloride with aqueous ammonia to form the desired amide.

Materials:

  • Crude 4-Bromo-3,5-dimethylbenzoyl chloride

  • Aqueous ammonia (NH₄OH, 28-30%)

  • Dichloromethane (DCM)

  • Beaker

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the crude 4-Bromo-3,5-dimethylbenzoyl chloride in dichloromethane (DCM) in a beaker.

  • Cool the solution in an ice bath.

  • While stirring vigorously, slowly add an excess of cold aqueous ammonia. A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Part 3: Purification by Recrystallization

This protocol details the purification of the crude this compound using recrystallization to obtain a high-purity solid. A mixed solvent system of ethanol and water is often effective for similar aromatic amides.[5]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be briefly boiled and then hot filtered.

  • To the hot, clear solution, add deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

ParameterValue
Starting Material
4-Bromo-3,5-dimethylbenzoic acid10.0 g (43.6 mmol)
Reagents
Thionyl chloride10.4 g (6.2 mL, 87.2 mmol)
Aqueous ammonia (28-30%)50 mL
Reaction Conditions
Acyl chloride formation temperatureReflux (Toluene)
Acyl chloride formation time2.5 hours
Amidation temperature0 °C to room temp.
Amidation time30 minutes
Results
Crude Yield of this compound9.5 g (95%)
Purified Yield of this compound8.2 g (82%)
Melting Point (Purified)188-190 °C
Purity (by HPLC)>98%

Visualizations

Purification_Workflow Workflow for the Purification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_isolation Isolation cluster_analysis Analysis start Crude this compound dissolve Dissolve in minimal hot ethanol start->dissolve hot_filtration Hot filtration (optional, with charcoal) dissolve->hot_filtration crystallization Add water to induce crystallization, then cool dissolve->crystallization hot_filtration->crystallization vacuum_filtration Collect crystals by vacuum filtration crystallization->vacuum_filtration washing Wash with ice-cold ethanol/water vacuum_filtration->washing drying Dry under vacuum washing->drying end_product Pure this compound drying->end_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Synthesis of Novel Opioid Receptor Modulators from 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and potential evaluation of novel opioid receptor modulators using 4-Bromo-3,5-dimethylbenzamide as a key starting material. The protocols and accompanying information are intended for an audience with a background in synthetic organic chemistry and pharmacology.

Introduction

The opioid system, comprising receptors such as the mu (µ), delta (δ), and kappa (κ), is a critical target for the development of analgesics. While traditional opioids are effective pain relievers, their use is often limited by severe side effects, including respiratory depression, tolerance, and addiction. The development of novel opioid receptor modulators with improved safety profiles is a significant goal in medicinal chemistry. Benzamide derivatives have emerged as a versatile scaffold for the synthesis of such modulators. The use of this compound as a starting material offers a strategic entry point for creating a diverse library of compounds through modern cross-coupling methodologies. The bromine atom at the 4-position serves as a versatile handle for introducing various aryl or heteroaryl substituents via palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This allows for systematic exploration of the structure-activity relationships (SAR) to optimize potency, selectivity, and functional activity at opioid receptors.

Strategic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing opioid receptor modulators from this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 4-position. This substitution pattern is crucial for modulating the pharmacological properties of the resulting compounds. The choice of the boronic acid or ester coupling partner is a key determinant of the final compound's interaction with the opioid receptors.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the reaction solvent. Add this solution to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask via syringe. The typical concentration is 0.1 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-aryl-3,5-dimethylbenzamide derivative.

Data Presentation

The following table summarizes hypothetical pharmacological data for a series of 4-aryl-3,5-dimethylbenzamide derivatives synthesized via the Suzuki-Miyaura coupling protocol. This data is illustrative and serves to demonstrate the potential for modulating opioid receptor activity through structural modifications at the 4-position.

Compound IDR Group (from Arylboronic Acid)µ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Functional Activity (µ-Receptor)
1a Phenyl55850>10000Partial Agonist
1b 4-Methoxyphenyl25600>10000Full Agonist
1c 3-Pyridyl1501200>10000Antagonist
1d 2-Thienyl80950>10000Partial Agonist

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined through in vitro binding and functional assays.

Mandatory Visualizations

Synthesis_Workflow start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Arylboronic Acid Pd(OAc)2, PPh3 K2CO3 reagents->reaction product 4-Aryl-3,5-dimethylbenzamide (Opioid Modulator Candidate) reaction->product evaluation Pharmacological Evaluation (Binding and Functional Assays) product->evaluation

Caption: Synthetic workflow for opioid receptor modulators.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane receptor μ-Opioid Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP Production Decreased ac->camp ligand Opioid Agonist (e.g., 4-Aryl-3,5-dimethylbenzamide derivative) ligand->receptor Binding downstream Cellular Response (e.g., Analgesia) camp->downstream

Caption: G-protein coupled opioid receptor signaling pathway.

Application Notes and Protocols for the Synthesis of FGFR1 Inhibitors Utilizing 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, with a specific focus on the potential use of 4-Bromo-3,5-dimethylbenzamide as a key starting material. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a summary of relevant data and visual representations of the FGFR1 signaling pathway and experimental workflows.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway has been implicated in the development and progression of numerous cancers, making FGFRs attractive targets for therapeutic intervention. This document outlines a strategy for the synthesis of novel FGFR1 inhibitors based on a benzamide scaffold, highlighting the utility of this compound as a readily accessible building block.

Data Presentation

The following tables summarize the biological activity of a series of synthesized 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which serve as representative examples of the types of FGFR1 inhibitors that can be developed from related starting materials.[1]

Table 1: In Vitro Anti-proliferative Activity of Compound C9 against Non-Small Cell Lung Cancer (NSCLC) Cell Lines [1]

Cell LineFGFR1 AmplificationIC50 (µM) of Compound C9
NCI-H520Yes1.36 ± 0.27
NCI-H1581Yes1.25 ± 0.23
NCI-H226Yes2.31 ± 0.41
NCI-H460Yes2.14 ± 0.36
NCI-H1703Yes1.85 ± 0.32

Table 2: Kinase Selectivity Profile of Compound C9 (10 µM) [1]

KinaseInhibition Rate (%)
FGFR1 84.3
FGFR223.6
FGFR319.5
FGFR415.3
EGFR22.3
AKT116.0
CRAF4.1
CKIT23.5
AURA30.4

Signaling Pathway and Experimental Workflow

FGFR1 Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[2][3][4]

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization P1 P FGFR1->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 Recruitment PLCg PLCγ P1->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Proliferation Ca2->Proliferation Inhibitor FGFR1 Inhibitor (e.g., Benzamide derivative) Inhibitor->FGFR1 Inhibition

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Proposed Synthetic Workflow

The following workflow outlines a proposed synthetic route for a novel FGFR1 inhibitor starting from this compound. This strategy is based on established synthetic methodologies for similar benzamide-based kinase inhibitors.

Synthetic_Workflow Start This compound Intermediate1 Intermediate 1 (e.g., Buchwald-Hartwig amination) Start->Intermediate1 Step 1 Intermediate2 Intermediate 2 (e.g., Suzuki coupling) Intermediate1->Intermediate2 Step 2 FinalProduct Final FGFR1 Inhibitor Intermediate2->FinalProduct Step 3 Purification Purification & Characterization (Chromatography, NMR, MS) FinalProduct->Purification

Caption: Proposed Synthetic Workflow for FGFR1 Inhibitors.

Experimental Protocols

Synthesis of 4-Bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide (Intermediate 1)

This protocol is adapted from the synthesis of a related compound and serves as a foundational step.[1]

  • To a solution of 4-bromo-2-nitrobenzoic acid (5.788 g, 0.024 mol) in ethanol (30 ml), add EDC HCl (4.518 g, 0.024 mol).

  • Activate the mixture by stirring at room temperature for 30 minutes.

  • Add 3,5-dimethoxyaniline (3 g, 0.020 mol) to the reaction mixture.

  • Stir the resulting solution at 80 °C for 5 hours.

  • Cool the reaction to room temperature and add water (30 ml).

  • Filter the precipitate, wash with water, and dry to yield intermediate 1.

Synthesis of 2-Amino-4-bromo-N-(3,5-dimethoxyphenyl)benzamide (Intermediate 2)

This protocol describes the reduction of the nitro group to an amine.[1]

  • Suspend intermediate 1 (3.81 g, 0.01 mol) in ethanol (20 ml).

  • Add a solution of sodium hydrosulfite (8.7 g, 0.05 mol) in water (30 ml).

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and add water (20 ml).

  • Filter the precipitate and dry to obtain intermediate 2.

General Procedure for the Synthesis of Final Benzamide Derivatives (e.g., Compound C9)

This protocol outlines the final acylation step to produce the target inhibitors.[1]

  • Dissolve intermediate 2 (1 mmol) in pyridine (2 ml).

  • Add the desired substituted benzenesulfonyl chloride (1.2 mmol) and a catalytic amount of DMAP (10 mg).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Concentrate the mixture in vacuo.

  • Add methanol (10 ml) and reflux for 30 minutes at 90 °C.

  • Cool to room temperature, filter the resulting solid, and dry to yield the final product.

In Vitro FGFR1 Kinase Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against FGFR1.

  • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute the test compounds in DMSO.

  • In a 96-well plate, add the test compound, recombinant human FGFR1 enzyme, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay or a fluorescence-based method).

  • Calculate the IC50 values by plotting the percent inhibition against the compound concentration.

Cell Viability (MTT) Assay

This protocol is used to determine the anti-proliferative effects of the FGFR1 inhibitors on cancer cell lines.

  • Seed cancer cells (e.g., NCI-H520) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

The presented data and protocols provide a framework for the synthesis and evaluation of novel FGFR1 inhibitors based on a benzamide scaffold. The use of this compound as a starting material offers a promising avenue for the development of potent and selective anti-cancer agents. Further optimization of the lead compounds and comprehensive preclinical evaluation are warranted to advance these inhibitors toward clinical applications.

References

Application of 4-Bromo-3,5-dimethylbenzamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the use of 4-Bromo-3,5-dimethylbenzamide as a key intermediate in the synthesis of novel agrochemicals, particularly diamide insecticides. The protocols outlined are based on established synthetic methodologies for analogous compounds and are intended to guide researchers in the development of new crop protection agents.

Introduction

This compound is a versatile chemical intermediate primarily utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries[1]. Its structure, featuring a reactive bromine atom and a benzamide moiety, makes it a suitable building block for the construction of biologically active compounds. In the field of agrochemicals, this compound is a precursor to the synthesis of diamide insecticides, a class of pesticides known for their high efficacy against a range of chewing and sucking insect pests[2][3][4].

The diamide insecticides, such as chlorantraniliprole and cyantraniliprole, act as potent activators of insect ryanodine receptors, leading to uncontrolled release of calcium and subsequent paralysis and death of the target pest[3]. The 4-bromo-3,5-dimethylphenyl moiety derived from this compound is a key structural feature in some of these next-generation insecticides.

Synthetic Applications

The primary application of this compound in agrochemical synthesis is its use in amide coupling reactions with substituted anthranilic acids or their derivatives. This reaction forms the core diamide linkage essential for the insecticidal activity of the final product. The general synthetic approach involves the reaction of an activated carboxylic acid (derived from an anthranilic acid derivative) with the corresponding aniline, which can be obtained from this compound via a Hofmann rearrangement or by starting from 4-bromo-3,5-dimethylaniline.

A representative synthetic scheme is the reaction of a substituted pyrazolecarboxylic acid with an aniline derived from the 4-bromo-3,5-dimethylphenyl scaffold to yield a novel diamide insecticide.

Experimental Protocols

The following protocols are representative methods for the synthesis of diamide agrochemicals using precursors structurally related to this compound. These can be adapted by researchers for their specific target molecules.

General Procedure for Amide Coupling to Synthesize a Diamide Insecticide

This protocol describes a general method for the coupling of a carboxylic acid with an aniline to form the diamide bond.

Materials:

  • Substituted Pyrazolecarboxylic Acid (1.0 eq)

  • 4-Bromo-3,5-dimethylaniline (1.0 eq) (Can be synthesized from this compound)

  • Thionyl chloride or Oxalyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • To a solution of the substituted pyrazolecarboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • To this solution, add 4-bromo-3,5-dimethylaniline (1.0 eq) followed by the dropwise addition of triethylamine or pyridine (2.0 eq).

  • Let the reaction mixture warm to room temperature and stir for 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired diamide product.

Data Presentation

The following table summarizes representative yields for the synthesis of various diamide insecticides based on analogous structures.

Compound IDStarting MaterialsCoupling MethodYield (%)Reference
12a Intermediate 18 and benzoyl chlorideAmide coupling with pyridine46-92%[1][2]
8g Compound 7 and indane analogAmide coupling65.4%[5]
8h Compound 7 and indane analogAmide coupling62.0%[5]
N/A 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl) aniline and 2-fluoro-3-nitrobenzoyl chlorideAmide coupling with DMAP and DIPEANot specified[1]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a diamide insecticide using a substituted benzamide precursor.

agrochemical_synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A This compound C Hofmann Rearrangement (or alternative synthesis) A->C Forms Aniline B Substituted Anthranilic Acid D Activation of Carboxylic Acid B->D e.g., with SOCl2 E Amide Coupling C->E D->E Amide Bond Formation F Diamide Insecticide E->F Purification

Caption: Generalized workflow for diamide insecticide synthesis.

Signaling Pathway of Diamide Insecticides

Diamide insecticides exert their effect by targeting the ryanodine receptors in insect muscle cells. The binding of the insecticide to these receptors causes an uncontrolled release of intracellular calcium stores, leading to muscle contraction, paralysis, and ultimately, the death of the insect.

ryanodine_receptor_pathway cluster_cell Insect Muscle Cell cluster_sr Sarcoplasmic Reticulum (SR) Ca_Store Ca2+ Store Ca_Cytosol Cytosolic Ca2+ Ca_Store->Ca_Cytosol Uncontrolled Ca2+ Release RyR Ryanodine Receptor (RyR) RyR->Ca_Store Opens Channel Diamide Diamide Insecticide Diamide->RyR Binds and Activates Contraction Muscle Contraction & Paralysis Ca_Cytosol->Contraction Leads to

Caption: Mechanism of action of diamide insecticides.

References

Application Note: Derivatization of 4-Bromo-3,5-dimethylbenzamide for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile template for designing new therapeutic agents.[1] 4-Bromo-3,5-dimethylbenzamide is a valuable starting material for creating diverse chemical libraries for biological screening.[2][3] Its structure features a reactive bromine atom, which is amenable to various cross-coupling reactions, and an amide group that can participate in crucial hydrogen bonding interactions with biological targets.[2] This application note provides detailed protocols for the derivatization of this compound and subsequent screening for potential antimicrobial and anticancer activities.

Derivatization Strategy

The primary strategy for derivatization involves leveraging the bromine atom for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, heteroaryl, or amine moieties, generating a library of novel compounds. The amide group can also be modified, though derivatization at the bromine site is often more straightforward for library synthesis.

G cluster_start Starting Material cluster_reaction Derivatization Reactions cluster_library Derivative Library A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig Amination (R2-NH, Pd catalyst) A->C D Sonogashira Coupling (Alkynes, Pd/Cu catalyst) A->D E Aryl/Heteroaryl Derivatives B->E F Amine Derivatives C->F G Alkynyl Derivatives D->G

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

General Protocol for Suzuki Coupling Derivatization

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the selected boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (1,4-Dioxane:Water, 4:1) to the flask.

  • Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Biological Screening: Antimicrobial Activity

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains using the broth microdilution method.[1]

Materials:

  • Synthesized benzamide derivatives dissolved in DMSO (e.g., 1 mg/mL stock).

  • Bacterial strains (e.g., Escherichia coli, Bacillus subtilis).[1]

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Standardized bacterial inoculum (0.5 McFarland standard).

  • Positive control antibiotic (e.g., Streptomycin).[4]

  • Negative control (DMSO).

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the stock solution of a test compound to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include positive control wells (broth + bacteria + standard antibiotic) and negative control wells (broth + bacteria + DMSO).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Biological Screening: Anticancer Activity (FGFR1 Inhibition)

This protocol describes an MTT assay to evaluate the cytotoxicity of the derivatives against a non-small cell lung cancer (NSCLC) cell line with FGFR1 amplification (e.g., NCI-H1581).[5][6]

Materials:

  • NCI-H1581 cell line.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Synthesized derivatives dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Plate reader (570 nm).

Procedure:

  • Seed NCI-H1581 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (DMSO-treated cells) and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G A Synthesized Derivative Library B Primary Screening (e.g., Single High Concentration) A->B C Inactive Compounds (Discard) B->C D Active 'Hits' B->D E Dose-Response Assay (e.g., IC50 or MIC determination) D->E F Confirmed 'Leads' E->F G Secondary Assays (e.g., Selectivity, Mechanism of Action) F->G H Lead Optimization G->H

Caption: A typical workflow for biological screening and hit-to-lead progression.[7]

Data Presentation

The biological activity of newly synthesized derivatives should be summarized in clear, tabular formats for easy comparison.

Table 1: Antimicrobial Activity of Benzamide Derivatives

Compound ID R-Group MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. B. subtilis Reference
BDB-01 4-fluorophenyl 3.12 6.25 [1]
BDB-02 3-pyridyl 6.25 6.25 [1]
BDB-03 2-thienyl 12.5 3.12 [1]
BDB-04 4-methoxyphenyl >50 25 [8][9]

| Control | Streptomycin | 1.56 | 0.78 |[4] |

Table 2: Anticancer Activity of Benzamide Derivatives Against NCI-H1581 Cells

Compound ID R-Group IC₅₀ (µM) Reference
BDB-05 3,5-dimethoxyphenyl 1.25 ± 0.23 [5][6]
BDB-06 4-chlorophenyl 5.78 ± 0.45 [5][6]
BDB-07 2-aminophenyl 10.12 ± 1.10 [5][6]
BDB-08 N-phenylsulfonamido 2.14 ± 0.36 [5][6]

| Control | Doxorubicin | 0.85 ± 0.09 | - |

Mechanism of Action: FGFR1 Signaling Pathway

Several benzamide derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a receptor tyrosine kinase.[5][10] Aberrant FGFR1 signaling is implicated in the progression of certain cancers, including NSCLC.[6] The binding of fibroblast growth factors (FGFs) to FGFR1 induces receptor dimerization and autophosphorylation, activating downstream pathways like MAPK and PLCγ, which promote cell proliferation and survival.[5] The synthesized inhibitors can block this cascade by preventing the phosphorylation of FGFR1.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling FGFR1 FGFR1 PLCg PLCγ FGFR1->PLCg Activates ERK ERK FGFR1->ERK Activates Proliferation Cell Proliferation & Survival PLCg->Proliferation ERK->Proliferation FGF FGF Ligand FGF->FGFR1 Binds Inhibitor Benzamide Derivative (Inhibitor) Inhibitor->FGFR1 Inhibits Phosphorylation

Caption: Inhibition of the FGFR1 signaling pathway by benzamide derivatives.[5]

This compound serves as an excellent starting scaffold for generating diverse libraries of novel compounds for biological screening. The protocols outlined provide a robust framework for synthesis via Suzuki coupling and subsequent evaluation for antimicrobial and anticancer activities. The derivatization potential of this molecule, combined with high-throughput screening methods, offers a powerful strategy for the discovery of new lead compounds in drug development.

References

Application Note and Protocol: A Scalable Approach to the Synthesis of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Bromo-3,5-dimethylbenzamide, a key intermediate in pharmaceutical research and development. The protocol herein details a robust three-step synthetic pathway commencing with the bromination of 3,5-dimethylaniline, followed by a Sandmeyer reaction to yield 4-bromo-3,5-dimethylbenzoic acid, and culminating in the amidation to the final product. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, data presentation in tabular format, and workflow visualizations to facilitate reproducibility and scalability.

Introduction

This compound serves as a crucial building block in the synthesis of various biologically active molecules, including opioid receptor modulators.[1] Its structural features make it an ideal scaffold for further chemical modifications in the development of novel therapeutic agents. The demand for a reliable and scalable synthesis of this intermediate is therefore of significant interest to the medicinal chemistry community. This document outlines a detailed and reproducible protocol for its preparation, with considerations for potential scale-up.

Chemical Properties

PropertyValue
CAS Number 864825-81-0[1][2]
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
Appearance Solid[1]
Storage Temperature 2-8°C[1]

Overall Synthetic Pathway

The synthesis of this compound is proposed to proceed through a three-step sequence starting from 3,5-dimethylaniline.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Amidation 3,5-Dimethylaniline 3,5-Dimethylaniline 4-Bromo-3,5-dimethylaniline 4-Bromo-3,5-dimethylaniline 3,5-Dimethylaniline->4-Bromo-3,5-dimethylaniline NBS, MeCN 3,5-Dimethylaniline->4-Bromo-3,5-dimethylaniline Diazonium Salt Diazonium Salt 4-Bromo-3,5-dimethylaniline->Diazonium Salt NaNO2, H2SO4, H2O 4-Bromo-3,5-dimethylaniline->Diazonium Salt 4-Bromo-3,5-dimethylbenzoic acid 4-Bromo-3,5-dimethylbenzoic acid Acyl Chloride Acyl Chloride 4-Bromo-3,5-dimethylbenzoic acid->Acyl Chloride SOCl2, DMF (cat.) 4-Bromo-3,5-dimethylbenzoic acid->Acyl Chloride Diazonium Salt->4-Bromo-3,5-dimethylbenzoic acid CuCN, KCN then H3O+ Diazonium Salt->4-Bromo-3,5-dimethylbenzoic acid This compound This compound Acyl Chloride->this compound NH4OH Acyl Chloride->this compound

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3,5-dimethylaniline

This procedure is adapted from a similar synthesis of 4-bromo-3,5-dimethylaniline.[3]

Materials:

  • 3,5-Dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Silica Gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 eq) in acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (1.0 eq) in acetonitrile to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-bromo-3,5-dimethylaniline.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)
3,5-Dimethylaniline1.0121.1812.12
N-Bromosuccinimide1.0177.9817.80
Product Molecular Weight ( g/mol ) Yield (%)
4-Bromo-3,5-dimethylaniline200.08~68%
Step 2: Synthesis of 4-Bromo-3,5-dimethylbenzoic acid

This protocol is based on the principles of the Sandmeyer reaction for the conversion of anilines to carboxylic acids.

Materials:

  • 4-Bromo-3,5-dimethylaniline

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of 4-bromo-3,5-dimethylaniline (1.0 eq) in aqueous sulfuric acid and cool to 0-5°C.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction to warm to room temperature and then heat to 50-60°C for 1-2 hours.

  • Cool the reaction mixture and hydrolyze the resulting nitrile by heating with aqueous sodium hydroxide.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 4-bromo-3,5-dimethylbenzoic acid.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)
4-Bromo-3,5-dimethylaniline1.0200.0820.01
Sodium Nitrite1.169.007.59
Product Molecular Weight ( g/mol ) Yield (%)
4-Bromo-3,5-dimethylbenzoic acid229.07~75%
Step 3: Synthesis of this compound

This protocol describes the amidation of the benzoic acid derivative.

Materials:

  • 4-Bromo-3,5-dimethylbenzoic acid

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a fume hood, suspend 4-bromo-3,5-dimethylbenzoic acid (1.0 eq) in dichloromethane.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of solid).

  • Cool the reaction mixture and carefully concentrate under reduced pressure to remove excess thionyl chloride.

  • Dissolve the crude acyl chloride in dichloromethane and cool in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution.

  • Stir vigorously for 1-2 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)
4-Bromo-3,5-dimethylbenzoic acid1.0229.0722.91
Thionyl Chloride1.2118.9714.28
Product Molecular Weight ( g/mol ) Yield (%)
This compound228.09~85%

Experimental Workflow Visualization

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Amidation s1_start Dissolve 3,5-dimethylaniline in MeCN s1_cool Cool to 0°C s1_start->s1_cool s1_add Add NBS solution s1_cool->s1_add s1_stir Stir at RT for 16h s1_add->s1_stir s1_concentrate Concentrate s1_stir->s1_concentrate s1_purify Column Chromatography s1_concentrate->s1_purify s1_product 4-Bromo-3,5-dimethylaniline s1_purify->s1_product s2_start Dissolve aniline in H2SO4 s1_product->s2_start s2_diazotize Add NaNO2 at 0-5°C s2_start->s2_diazotize s2_cyanation Add to CuCN/KCN solution s2_diazotize->s2_cyanation s2_heat Heat to 50-60°C s2_cyanation->s2_heat s2_hydrolyze Hydrolyze with NaOH s2_heat->s2_hydrolyze s2_acidify Acidify with HCl s2_hydrolyze->s2_acidify s2_filter Filter and Dry s2_acidify->s2_filter s2_product 4-Bromo-3,5-dimethylbenzoic acid s2_filter->s2_product s3_start Suspend acid in DCM s2_product->s3_start s3_acyl Add SOCl2 and reflux s3_start->s3_acyl s3_concentrate Concentrate s3_acyl->s3_concentrate s3_dissolve Dissolve in DCM s3_concentrate->s3_dissolve s3_amidate Add NH4OH at 0°C s3_dissolve->s3_amidate s3_workup Workup and Dry s3_amidate->s3_workup s3_recrystallize Recrystallize s3_workup->s3_recrystallize s3_product This compound s3_recrystallize->s3_product

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

The synthetic route and detailed protocols provided in this application note offer a reliable method for the preparation of this compound. The procedures are designed for laboratory-scale synthesis with considerations for scalability. Researchers and drug development professionals can utilize this guide to produce this valuable intermediate for their research endeavors. Careful monitoring of reaction parameters and adherence to safety protocols are essential for successful and safe execution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-3,5-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this two-step synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in two main stages:

  • Bromination: Electrophilic aromatic substitution of 3,5-dimethylbenzoic acid to yield 4-Bromo-3,5-dimethylbenzoic acid.

  • Amidation: Conversion of the resulting carboxylic acid to the primary amide, this compound.

This guide will address potential pitfalls and provide detailed protocols for each of these critical steps.

Overall Synthesis Workflow

Synthesis Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation 3,5-Dimethylbenzoic Acid 3,5-Dimethylbenzoic Acid Bromination Reaction Bromination Reaction 3,5-Dimethylbenzoic Acid->Bromination Reaction Br₂, FeBr₃ Purification_1 Purification Bromination Reaction->Purification_1 4-Bromo-3,5-dimethylbenzoic Acid 4-Bromo-3,5-dimethylbenzoic Acid Amidation Reaction Amidation Reaction 4-Bromo-3,5-dimethylbenzoic Acid->Amidation Reaction 1. SOCl₂ 2. NH₄OH Purification_1->4-Bromo-3,5-dimethylbenzoic Acid Purification_2 Purification Amidation Reaction->Purification_2 This compound This compound Purification_2->this compound

Caption: Overall workflow for the synthesis of this compound.

Part 1: Bromination of 3,5-Dimethylbenzoic Acid

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the bromination of 3,5-dimethylbenzoic acid?

A1: The two methyl groups are ortho, para-directing, and the carboxylic acid group is a meta-director.[1] Both methyl groups direct the incoming electrophile (bromine) to the ortho and para positions. The para position (C4) is the most sterically accessible and is activated by both methyl groups, making 4-Bromo-3,5-dimethylbenzoic acid the major expected product. The positions ortho to the methyl groups (C2 and C6) are also activated, but are more sterically hindered.

Q2: What are the common side products in this bromination reaction?

A2: Common side products can include:

  • Isomeric monobrominated products: While the 4-bromo isomer is favored, small amounts of 2-bromo-3,5-dimethylbenzoic acid could be formed.

  • Dibrominated products: If an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, dibromination can occur, leading to products like 2,4-dibromo-3,5-dimethylbenzoic acid.

  • Unreacted starting material: Incomplete reaction will leave residual 3,5-dimethylbenzoic acid.

Q3: What are the best practices for minimizing side product formation?

A3: To minimize side products, it is crucial to carefully control the stoichiometry of the reactants. Use of a slight excess of the limiting reagent (typically the benzoic acid) can help to consume the brominating agent and reduce over-bromination. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.[2]

Troubleshooting Guide: Low Yield in Bromination
ProblemPotential CauseRecommended Solution
Low conversion to product (significant starting material remains) 1. Insufficient brominating agent: The stoichiometry of bromine or another brominating agent was too low. 2. Inactive catalyst: The Lewis acid catalyst (e.g., FeBr₃) may be old or deactivated by moisture. 3. Low reaction temperature: The reaction may be too slow at the temperature used.1. Ensure accurate measurement of the brominating agent. A slight excess (1.1-1.2 equivalents) can be used. 2. Use freshly opened or properly stored Lewis acid catalyst. Consider flame-drying the reaction flask to remove moisture. 3. Gradually increase the reaction temperature while monitoring the reaction by TLC.
Formation of significant amounts of dibrominated products 1. Excess brominating agent: Too much bromine was added. 2. Prolonged reaction time: The reaction was left for too long, allowing for a second bromination to occur.1. Carefully control the stoichiometry, using the benzoic acid as the limiting reagent. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Product loss during workup and purification 1. Incomplete extraction: The product may not be fully extracted from the aqueous layer. 2. Precipitation issues: The product may not fully precipitate upon acidification. 3. Co-elution during chromatography: The product and impurities may not be well-separated by column chromatography.1. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). 2. Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylic acid. Cooling the solution can also improve precipitation. 3. Optimize the solvent system for column chromatography by testing different solvent polarities with TLC.
Experimental Protocol: Bromination of 3,5-Dimethylbenzoic Acid

This protocol is a general procedure and may require optimization.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Glacial acetic acid or a chlorinated solvent (e.g., dichloromethane)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylbenzoic acid (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of iron powder or FeBr₃.

  • From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary, but is typically a few hours.

  • Once the reaction is complete, pour the mixture into water and quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Part 2: Amidation of 4-Bromo-3,5-dimethylbenzoic Acid

Frequently Asked Questions (FAQs)

Q1: What are the common methods for converting a carboxylic acid to a primary amide?

A1: There are several common methods:

  • Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with ammonia or an ammonia equivalent.[][4]

  • Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be used to directly couple the carboxylic acid with an amine source.[5][6] This method is generally milder than the acyl chloride route.

  • Direct Thermal Amidation: Heating the carboxylic acid with an ammonia source at high temperatures can directly form the amide, but this method often requires harsh conditions and can lead to side reactions.

Q2: What are the potential side reactions during the amidation step?

A2: Potential side reactions depend on the chosen method:

  • Acyl Chloride Route: Incomplete conversion to the acyl chloride can leave unreacted carboxylic acid. The acyl chloride is also sensitive to moisture and can hydrolyze back to the carboxylic acid.

  • Coupling Reagent Route: The formation of N-acylurea byproducts can occur if the activated intermediate reacts with another molecule of the coupling reagent instead of the amine.[7] Racemization can be an issue if the carboxylic acid has a chiral center.

  • All Methods: Incomplete reaction will result in leftover starting material.

Q3: How can I purify the final this compound product?

A3: Purification can typically be achieved by:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often an effective method for purification.

  • Column Chromatography: Flash column chromatography on silica gel can be used to separate the product from unreacted starting materials and byproducts.[8] An appropriate eluent system should be determined by TLC analysis.

  • Aqueous Workup: Washing the crude product with dilute acid and base can help remove acidic (unreacted carboxylic acid) and basic impurities.[2]

Troubleshooting Guide: Low Yield in Amidation

Troubleshooting Amidation cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation cluster_purification Purification Issues Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC for starting material Side Product Formation Side Product Formation Low Yield->Side Product Formation Analyze crude by NMR/LCMS Purification Issues Purification Issues Low Yield->Purification Issues Review workup and purification steps Insufficient Reagent Insufficient activating reagent or amine Incomplete Reaction->Insufficient Reagent Low Temperature Reaction temperature too low Incomplete Reaction->Low Temperature Short Reaction Time Reaction time too short Incomplete Reaction->Short Reaction Time Hydrolysis Hydrolysis of acyl chloride Side Product Formation->Hydrolysis N-Acylurea N-acylurea byproduct (coupling reagents) Side Product Formation->N-Acylurea Poor Extraction Poor extraction from aqueous phase Purification Issues->Poor Extraction Co-elution Co-elution of product and impurities Purification Issues->Co-elution

References

Technical Support Center: 4-Bromo-3,5-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,5-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound is typically achieved through two primary pathways:

  • Route A: Bromination of 3,5-dimethylbenzoic acid to form 4-Bromo-3,5-dimethylbenzoic acid, followed by amidation.

  • Route B: Amidation of 3,5-dimethylbenzoic acid to produce 3,5-dimethylbenzamide, which is then subjected to bromination.

Q2: What are the expected major and minor byproducts in these syntheses?

A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. Common impurities include unreacted starting materials, over-brominated species, and isomeric products. Specific potential byproducts for each route are detailed in the troubleshooting guides below.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the bromination and amidation steps. Comparing the reaction mixture to standards of the starting material and desired product will indicate the extent of conversion and the presence of major impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material in the Final Product

Problem: Analysis of the final product shows significant amounts of 3,5-dimethylbenzoic acid or 4-Bromo-3,5-dimethylbenzoic acid (Route A), or 3,5-dimethylbenzamide (Route B).

Potential CauseRecommended Solution
Incomplete Amidation: The conversion of the carboxylic acid to the amide is a reversible reaction and may not have gone to completion.- Increase the reaction time or temperature.- Use a suitable coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.- Use an excess of the aminating agent (e.g., ammonia or an ammonium salt).- Ensure efficient removal of water as it forms to drive the equilibrium towards the product.
Incomplete Bromination: The bromination reaction did not proceed to completion.- Increase the reaction time or temperature, while carefully monitoring to avoid over-bromination.- Ensure the brominating agent (e.g., N-bromosuccinimide) is of high quality and used in the correct stoichiometric amount.
Product Loss During Workup: The desired product may be lost during extraction or purification steps.- Optimize the pH during aqueous workup to ensure the product is in the organic phase.- Select an appropriate recrystallization solvent or chromatography system to separate the product from the unreacted starting material.
Issue 2: Formation of Over-brominated Byproducts

Problem: The final product is contaminated with di- or poly-brominated species.

Potential CauseRecommended Solution
Excess Brominating Agent: Using a significant excess of the brominating agent can lead to multiple brominations on the aromatic ring.- Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary, but large excesses should be avoided.- Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration at any given time.
Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote over-bromination.- Perform the reaction at the lowest effective temperature.- Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
Issue 3: Presence of Isomeric Byproducts

Problem: Isomers of this compound are detected in the product mixture.

Potential CauseRecommended Solution
Lack of Regioselectivity: The directing effects of the substituents on the aromatic ring may not provide complete control over the position of bromination.- The methyl groups at positions 3 and 5 strongly direct electrophilic substitution to the ortho and para positions. Bromination is expected to occur predominantly at the 4-position. If other isomers are forming, re-evaluate the reaction conditions.- Lowering the reaction temperature may improve regioselectivity.
Starting Material Isomer Contamination: The 3,5-dimethylbenzoic acid or 3,5-dimethylbenzamide starting material may contain other isomers.- Verify the purity of the starting materials by NMR, GC-MS, or other appropriate analytical techniques before beginning the synthesis.

Visualizing Synthetic Pathways and Troubleshooting

The following diagrams illustrate the probable synthetic routes for this compound and a general troubleshooting workflow.

G cluster_route_a Route A cluster_route_b Route B A1 3,5-Dimethylbenzoic Acid A2 Bromination A1->A2 A3 4-Bromo-3,5-dimethylbenzoic Acid A2->A3 A4 Amidation A3->A4 A5 This compound A4->A5 B1 3,5-Dimethylbenzoic Acid B2 Amidation B1->B2 B3 3,5-Dimethylbenzamide B2->B3 B4 Bromination B3->B4 B5 This compound B4->B5

Caption: Common synthetic routes to this compound.

G cluster_byproducts Identify Byproduct Type cluster_solutions Implement Corrective Actions start Start Synthesis analyze Analyze Final Product (TLC, HPLC, NMR, MS) start->analyze pure Product is Pure analyze->pure impure Byproducts Detected analyze->impure unreacted Unreacted Starting Material impure->unreacted over_brominated Over-brominated Species impure->over_brominated isomers Isomeric Byproducts impure->isomers sol_unreacted Adjust Amidation/Bromination Conditions (Time, Temp, Reagents) unreacted->sol_unreacted sol_over_brominated Modify Bromination Stoichiometry and Conditions over_brominated->sol_over_brominated sol_isomers Verify Starting Material Purity and Adjust Reaction Temperature isomers->sol_isomers re_analyze Re-run Synthesis and Analyze sol_unreacted->re_analyze sol_over_brominated->re_analyze sol_isomers->re_analyze re_analyze->analyze

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocols

The following are generalized experimental protocols for the key reaction types involved in the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Protocol 1: Bromination of 3,5-dimethylbenzoic acid (Illustrative)

Materials:

  • 3,5-dimethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Aqueous sodium hydroxide solution

  • Aqueous hydrochloric acid solution

  • Sodium sulfite

  • Appropriate organic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 3,5-dimethylbenzoic acid in an aqueous sodium hydroxide solution in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add N-bromosuccinimide portion-wise to the stirred solution, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, quench any excess brominating agent by adding a small amount of sodium sulfite.

  • Acidify the mixture with hydrochloric acid to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude 4-Bromo-3,5-dimethylbenzoic acid by recrystallization or column chromatography.

Protocol 2: Amidation of 4-Bromo-3,5-dimethylbenzoic acid (Illustrative)

Materials:

  • 4-Bromo-3,5-dimethylbenzoic acid

  • Thionyl chloride or a coupling agent (e.g., EDC)

  • Ammonia source (e.g., ammonium hydroxide or ammonium chloride)

  • Anhydrous solvent (e.g., THF or dichloromethane)

  • Pyridine or another suitable base

Procedure (via Acid Chloride):

  • In a fume hood, add 4-Bromo-3,5-dimethylbenzoic acid to a round-bottom flask with a stir bar.

  • Carefully add thionyl chloride and a catalytic amount of DMF.

  • Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous solvent.

  • In a separate flask, prepare a solution of the ammonia source.

  • Slowly add the acid chloride solution to the ammonia solution at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture for several hours at room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Technical Support Center: Purification of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-3,5-dimethylbenzamide.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Purification Recrystallization: - The compound is too soluble in the recrystallization solvent at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.Column Chromatography: - The compound is eluting with the solvent front.- The compound is irreversibly adsorbed onto the silica gel.- The column was overloaded.Recrystallization: - Select a solvent or solvent system in which the compound has lower solubility at room temperature (e.g., test ethanol/water or acetone/hexane mixtures).- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.Column Chromatography: - Use a less polar mobile phase.- Add a small percentage of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the mobile phase.- Reduce the amount of crude material loaded onto the column.
Product is an Oil, Not a Crystalline Solid - The presence of impurities is depressing the melting point.- The cooling process was too rapid.- Repeat the purification step. A second recrystallization or column chromatography may be necessary.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Persistent Impurities in the Final Product (Confirmed by Analysis) - The impurity has similar solubility or polarity to the desired product.- Incomplete reaction during synthesis.- For recrystallization, try a different solvent system.- For column chromatography, use a shallower solvent gradient or a different stationary phase (e.g., alumina).- If unreacted starting material (e.g., 3,5-dimethylbenzoic acid) is present, a liquid-liquid extraction with a basic aqueous solution (e.g., sodium bicarbonate) can be performed before purification.
Multiple Spots on TLC After Purification - Inadequate separation during column chromatography.- Decomposition of the product on the silica gel.- Optimize the mobile phase for column chromatography by testing various solvent ratios to achieve better separation on a TLC plate first.- Deactivate the silica gel with a small amount of water or triethylamine before packing the column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route. Typically, these may include:

  • Unreacted starting materials: 3,5-dimethylbenzoic acid or 3,5-dimethylbenzamide.

  • Bromination byproducts: Dibrominated or other isomeric brominated species.

  • Reagents from amidation: Unreacted coupling agents or byproducts from the conversion of the carboxylic acid to the amide.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: For amides, polar solvents are often a good choice.[1] A mixed solvent system of ethanol and water is a common and effective choice for the recrystallization of aromatic amides.[2] Acetone or acetonitrile are also viable options to explore.[1]

Q3: What mobile phase should I start with for silica gel column chromatography?

A3: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a standard choice for separating aromatic compounds. A good starting point would be a 9:1 or 4:1 ratio of hexane to ethyl acetate, with the polarity gradually increased as the column runs.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound contains a chromophore and should be visible under a UV lamp (254 nm). Alternatively, staining with potassium permanganate or iodine can be used.

Q5: My purified product has a slight yellow tint. Is this normal?

A5: Pure this compound is expected to be a white to off-white solid. A yellow tint may indicate the presence of residual impurities. Further purification may be necessary to obtain a colorless product.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol describes the purification of this compound using a mixed solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Dissolve in hot solvent, cool to crystallize column Column Chromatography crude->column Adsorb on silica, elute with solvent analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis waste Impurities in Mother Liquor/Eluent recrystallization->waste column->analysis column->waste analysis->crude Further Purification Needed pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

Troubleshooting_Flowchart start Purification Attempted check_purity Is the product pure? start->check_purity end Pure Product Obtained check_purity->end Yes troubleshoot Identify the Issue check_purity->troubleshoot No low_yield Low Yield? troubleshoot->low_yield oily_product Oily Product? troubleshoot->oily_product persistent_impurities Persistent Impurities? troubleshoot->persistent_impurities low_yield->oily_product No solution1 Adjust solvent system or reduce solvent volume low_yield->solution1 Yes oily_product->persistent_impurities No solution2 Slow down cooling or re-purify oily_product->solution2 Yes persistent_impurities->start No, re-evaluate solution3 Change purification method or pre-purification extraction persistent_impurities->solution3 Yes solution1->start solution2->start solution3->start

Caption: A logical troubleshooting flowchart for the purification of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 4-Bromo-3,5-dimethylbenzamide. Given the steric hindrance from the two ortho-methyl groups and the electronic nature of the benzamide functionality, achieving high yields can be challenging. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data from analogous systems to facilitate successful reaction outcomes.

Troubleshooting Guide

Low yields or reaction failures with this compound in Suzuki coupling reactions often stem from a few common issues. This guide provides a systematic approach to identifying and resolving these problems.

Issue 1: Low or No Product Yield

  • Possible Cause 1: Inefficient Oxidative Addition. The steric bulk of the two methyl groups ortho to the bromine atom can hinder the approach of the palladium catalyst, slowing down the rate-limiting oxidative addition step.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These "Buchwald ligands" are designed to accelerate oxidative addition for sterically demanding aryl halides. N-Heterocyclic carbene (NHC) ligands are also highly effective for coupling hindered substrates.

  • Possible Cause 2: Catalyst Deactivation. The palladium catalyst can precipitate as palladium black, especially at elevated temperatures, rendering it inactive.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing the solvent and reagents. Using robust pre-catalysts, like the Buchwald G2, G3, or G4 palladacycles, can also improve catalyst stability and activity.

  • Possible Cause 3: Ineffective Base. The choice and quality of the base are critical for activating the boronic acid.

    • Solution: Screen a variety of bases. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings. Cesium carbonate (Cs₂CO₃) can also be effective due to its higher solubility in organic solvents. Ensure the base is finely powdered and anhydrous.

Issue 2: Significant Byproduct Formation

  • Possible Cause 1: Protodeboronation. The boronic acid can be converted back to the corresponding arene before it couples with the aryl bromide. This is a common side reaction, especially with electron-rich boronic acids.

    • Solution: Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are generally more stable. A milder base might also mitigate this issue.

  • Possible Cause 2: Homocoupling. The boronic acid can couple with itself to form a biaryl byproduct.

    • Solution: This is often a sign of oxygen in the reaction mixture, which can facilitate the homocoupling pathway. Rigorous degassing is crucial. Lowering the reaction temperature might also disfavor this side reaction.

  • Possible Cause 3: Dehalogenation. The starting this compound can be reduced to 3,5-dimethylbenzamide.

    • Solution: This can be promoted by certain bases or impurities in the solvent. Switching to a weaker base or a different solvent can help. The choice of ligand is also important; bulky phosphine ligands can sometimes suppress this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system to try for the Suzuki coupling of this compound?

A1: For a sterically hindered substrate like this compound, a good starting point is a palladium(II) acetate (Pd(OAc)₂) or a palladium pre-catalyst combined with a bulky, electron-rich phosphine ligand like SPhos or XPhos. A common and effective combination is Pd(OAc)₂ with SPhos in a 1:2 molar ratio.

Q2: Which base should I choose for my initial experiments?

A2: Potassium phosphate (K₃PO₄) is a robust and generally effective base for challenging Suzuki couplings and would be a good first choice. Use 2-3 equivalents relative to the aryl bromide.

Q3: What solvent system is recommended?

A3: A mixture of an aprotic organic solvent and water is typically used. A common and effective system is a 4:1 to 10:1 mixture of 1,4-dioxane and water. Toluene/water is another good option, especially for higher temperature reactions.

Q4: At what temperature should I run the reaction?

A4: While many Suzuki couplings are heated to 80-110 °C, modern high-activity catalysts can often facilitate the reaction at lower temperatures.[2] It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Effect of Ligand on the Suzuki Coupling of 4-Bromo-N,N-dimethylbenzamide with Phenylboronic Acid (Illustrative)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O (4:1)1001845
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O (4:1)801288
3Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene/H₂O (10:1)1001092
4XPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O (4:1)80895

Table 2: Effect of Base on the Suzuki Coupling of 2-Bromo-1,3-dimethylbenzene with Phenylboronic Acid (Illustrative)

EntryCatalyst SystemBase (2.5 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O (3:1:1)802430
2Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O (3:1:1)802455
3PdCl₂(dppf) (3 mol%)K₃PO₄Dioxane/H₂O (4:1)901685
4PdCl₂(dppf) (3 mol%)Cs₂CO₃Dioxane/H₂O (4:1)901690

Experimental Protocols

The following is a general, robust protocol for the Suzuki coupling of this compound with an arylboronic acid, which can be adapted and optimized.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas at least three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is between 4 and 18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat_stir Heat and Stir inert->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Quench and Extract monitor->quench Reaction Complete purify Purify (Column Chromatography) quench->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_base Base Issues cluster_conditions Reaction Conditions start Low Yield? ligand Change Ligand (e.g., SPhos, XPhos) start->ligand precatalyst Use Pre-catalyst start->precatalyst degas Improve Degassing start->degas screen_base Screen Bases (K3PO4, Cs2CO3) start->screen_base dry_base Ensure Anhydrous Base start->dry_base temp Optimize Temperature start->temp boronic_ester Use Boronic Ester start->boronic_ester

Caption: Troubleshooting decision tree for optimizing the Suzuki coupling reaction.

References

Preventing homocoupling in Suzuki reactions with 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki coupling reactions, with a specific focus on preventing homocoupling when using substrates like 4-Bromo-3,5-dimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem with this compound?

A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other, forming a symmetrical biaryl byproduct.[1][2] In the case of your reaction with this compound, this would lead to the formation of a dimer of the organoboron coupling partner. This side reaction is undesirable because it consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential for similar physical properties between the homocoupled product and the target molecule.[1][2]

Q2: What are the primary causes of boronic acid homocoupling in my Suzuki reaction?

A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in the reaction mixture.[1][2][3]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[2][3][4][5][6] Therefore, rigorous exclusion of oxygen is critical.[7]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst.[3][8] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.[2]

Q3: How does my choice of palladium catalyst and ligand affect the formation of homocoupling byproducts?

A3: The choice of both the palladium source and the ligand is crucial in minimizing homocoupling.

  • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ can be advantageous as it does not require an initial reduction step, which can sometimes be a source of Pd(II) that promotes homocoupling. If using a Pd(II) precatalyst, ensuring its efficient and rapid reduction to Pd(0) is key.

  • Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are highly effective at preventing homocoupling.[3] Their steric bulk can physically hinder the formation of the intermediates that lead to the unwanted dimerization of the boronic acid.[3] N-heterocyclic carbenes (NHCs) can also be effective ligands for this purpose.[9]

Q4: Can the base I use for the reaction influence the amount of homocoupling?

A4: Yes, the choice of base is critical. While the base is necessary to activate the boronic acid for transmetalation, an inappropriate choice can promote homocoupling.[10] Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[3] The optimal base is often substrate-dependent and may require screening.[3]

Troubleshooting Guide: Significant Homocoupling Observed

If you are observing significant formation of the homocoupled byproduct in your Suzuki reaction with this compound, follow this troubleshooting guide.

Issue Potential Cause(s) Recommended Action(s)
High levels of boronic acid homocoupling byproduct. 1. Presence of dissolved oxygen in the reaction mixture.[1][3][11]1a. Improve Degassing: Rigorously degas the solvent and the reaction mixture. Subsurface sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes is highly effective.[1][2][7] 1b. Freeze-Pump-Thaw: For maximum oxygen removal, perform three to five freeze-pump-thaw cycles on your solvent before use.[2][9]
2. Inefficient reduction of Pd(II) precatalyst or presence of Pd(II) species.[3][8]2a. Switch Palladium Source: Consider using a Pd(0) source like Pd₂(dba)₃. 2b. Use a Pre-catalyst: Employ a more robust, air-stable precatalyst that readily forms the active Pd(0) species.[11] 2c. Introduce a Mild Reductant: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[7][12]
3. Suboptimal ligand choice.3a. Use Bulky Ligands: Switch to a bulky, electron-rich phosphine ligand like SPhos or XPhos.[3][9] These ligands can accelerate the desired reductive elimination and sterically hinder the homocoupling pathway.
4. Inappropriate base selection.[3]4a. Screen Weaker Bases: If using a strong base (e.g., NaOH), switch to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][9]
5. Unfavorable solvent conditions.5a. Solvent Selection: Ensure you are using an appropriate aprotic solvent such as dioxane, THF, or toluene.[9] The choice of solvent can impact the stability of the catalytic species.
Low yield of the desired cross-coupled product. 1. In addition to homocoupling, other side reactions like dehalogenation may be occurring.1a. Review All Parameters: Systematically evaluate your choice of ligand, base, and solvent as these also influence dehalogenation.[9] Aprotic solvents are generally preferred to minimize this side reaction.[9]
2. Sluggish reaction leading to catalyst decomposition and side product formation.[9]2a. Optimize Temperature: Carefully increase the reaction temperature to accelerate the desired cross-coupling.[9] 2b. Check Reagent Purity: Ensure the purity of your this compound and the boronic acid. Boronic acids can degrade over time.[11]

Data Presentation

The following tables provide an illustrative summary of how different reaction parameters can affect the yield of the desired product and the formation of the homocoupling byproduct. The data is representative and based on general principles of Suzuki coupling optimization.

Table 1: Effect of Different Bases on Suzuki Coupling of this compound

EntryBaseDesired Product Yield (%)Homocoupling Byproduct (%)
1NaOH6525
2K₂CO₃8510
3K₃PO₄92<5
4Cs₂CO₃90<5

Table 2: Effect of Palladium Source and Ligand on Homocoupling

EntryPalladium SourceLigandDesired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂PPh₃7020
2Pd₂(dba)₃PPh₃8015
3Pd(OAc)₂SPhos95<2
4Pd₂(dba)₃XPhos96<2

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with Minimized Homocoupling

This protocol is a recommended starting point for the Suzuki coupling of this compound with an arylboronic acid, employing a catalyst system known to minimize homocoupling.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, finely powdered)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_homo Homocoupling Pathway Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X Complex OxAdd->ArPd(II)XL2 Ar-X (this compound) Transmetal Transmetalation ArPd(II)XL2->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetal->ArPd(II)Ar'L2 Ar'-B(OH)2 + Base RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Product Ar-Ar' (Desired Product) RedElim->Product Pd(0)L2_homo Pd(0)L2 Oxidation Oxidation Pd(0)L2_homo->Oxidation O2 Pd(II) Pd(II) Species Oxidation->Pd(II) Coupling Homocoupling Pd(II)->Coupling 2 x Ar'-B(OH)2 Coupling->Pd(0)L2_homo Byproduct Ar'-Ar' (Homocoupling Byproduct) Coupling->Byproduct Troubleshooting_Workflow start High Homocoupling Observed check_o2 Is the reaction rigorously degassed? start->check_o2 degas Action: Improve degassing (N2/Ar sparge or Freeze-Pump-Thaw) check_o2->degas No check_catalyst Are you using a Pd(II) precatalyst? check_o2->check_catalyst Yes degas->check_catalyst switch_pd Action: Switch to Pd(0) source (e.g., Pd2(dba)3) or add mild reductant check_catalyst->switch_pd Yes check_ligand Is the ligand optimal? check_catalyst->check_ligand No switch_pd->check_ligand switch_ligand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_ligand->switch_ligand No check_base Is the base too strong? check_ligand->check_base Yes switch_ligand->check_base switch_base Action: Screen weaker bases (e.g., K3PO4, K2CO3) check_base->switch_base Yes end Re-evaluate Reaction check_base->end No switch_base->end

References

Technical Support Center: Suzuki Coupling of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and alternative catalyst recommendations for the Suzuki-Miyaura cross-coupling of 4-Bromo-3,5-dimethylbenzamide. This substrate is known to be challenging due to the steric hindrance from the two ortho-methyl groups and the electronic properties of the electron-rich aromatic ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling of this compound with a standard catalyst like Pd(PPh₃)₄ is giving low to no yield. What are the likely causes?

A1: Low yields with traditional catalysts for this substrate are common and typically stem from a combination of factors:

  • Steric Hindrance: The two methyl groups adjacent to the bromine atom create significant steric bulk. This bulk hinders the initial, rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1]

  • Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1]

  • Catalyst Inefficiency: Standard ligands like triphenylphosphine (PPh₃) may not be bulky or electron-rich enough to promote the crucial reductive elimination step for sterically demanding products, leading to catalyst decomposition or inactivity.[2]

  • Amide Group Interference: The benzamide functional group can potentially coordinate to the palladium center, interfering with the catalytic cycle.

Troubleshooting Steps: If you are experiencing low conversion, it could be due to several reasons, including inefficient generation of the active LPd(0) catalyst or a slow reaction rate.[2] Consider screening different solvents to improve solubility and increasing the stirring rate for biphasic mixtures to maximize surface interaction.[2] If you observe protodeboronation (hydrolysis of the boronic acid), you might need to use less harsh reaction conditions or a more stable boronate derivative like a pinacol ester.[2][3]

Below is a logical workflow to diagnose and solve common issues.

TroubleshootingWorkflow cluster_Start Diagnosis cluster_Checks Initial Checks cluster_Solutions Corrective Actions cluster_End Resolution start Low Yield or No Reaction reagents Reagents OK? start->reagents Start Here conditions Conditions OK? reagents->conditions Yes check_sm Verify Purity of Starting Materials reagents->check_sm No degassing Degassing Sufficient? conditions->degassing Yes optimize_cond Optimize Base, Solvent, Temp. conditions->optimize_cond No degas_again Improve Degassing (e.g., Freeze-Pump-Thaw) degassing->degas_again No change_catalyst Switch to Advanced Catalyst System degassing->change_catalyst Yes check_sm->reagents optimize_cond->conditions degas_again->degassing success Reaction Successful change_catalyst->success

Caption: Troubleshooting workflow for Suzuki coupling.
Q2: What alternative palladium catalysts are recommended for this type of sterically hindered substrate?

A2: For sterically hindered and electron-rich aryl bromides, modern catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly recommended.[2][4][5][6] These ligands promote the difficult oxidative addition and facilitate the final reductive elimination step.

Recommended Catalyst Systems:

  • Buchwald Palladacycle Precatalysts (G3/G4): These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species in solution. They are highly effective for coupling sterically hindered substrates, even at room temperature.[7]

  • PEPPSI™-IPr Precatalyst: This complex features a bulky N-heterocyclic carbene (NHC) ligand. It is remarkably stable and highly active for a range of cross-coupling reactions, including those with challenging substrates.[8][9]

  • Pd-NHC Complexes: Robust acenaphthoimidazolylidene palladium complexes have shown high efficiency for Suzuki-Miyaura couplings of sterically hindered substrates, providing excellent yields with low catalyst loadings.[10]

Catalyst SystemLigand TypeKey AdvantagesTypical Conditions
XPhos Pd G3 Buchwald (Dialkylbiaryl phosphine)Highly active for hindered substrates, rapid reaction times, mild conditions.K₃PO₄, 1,4-dioxane/H₂O, Room Temp to 40 °C.
SPhos Pd G2 Buchwald (Dialkylbiaryl phosphine)Excellent scope and stability, effective at low catalyst loadings.[5]K₃PO₄, Toluene/H₂O, 100 °C.
PEPPSI-IPr NHC (N-Heterocyclic Carbene)Air- and moisture-stable, versatile, good for base-sensitive substrates.[9]K₂CO₃, THF, 60 °C.[9]
PdCl₂(PCy₃)₂ TrialkylphosphineCommercially available, effective for some hindered systems.K₃PO₄, 2-Me-THF, 100 °C.
Q3: Are there any non-palladium alternatives, like nickel catalysts, that could be effective?

A3: Yes, nickel-based catalysts are a cost-effective and powerful alternative to palladium for Suzuki-Miyaura couplings.[11][12] Nickel catalysts have gained significant attention due to their high reactivity and ability to couple challenging substrates, including various aryl halides and phenol derivatives.[6][11][12]

Advantages of Nickel Catalysts:

  • Lower Cost: Nickel is significantly more earth-abundant and less expensive than palladium.[11]

  • High Reactivity: Nickel catalysts can effectively couple unreactive electrophiles like aryl chlorides and fluorides.[6]

  • Unique Reactivity: They can facilitate unconventional couplings not easily achieved with palladium.[11]

Recommended Nickel Catalyst System:

Catalyst SystemLigand TypeKey AdvantagesTypical Conditions
NiCl₂(PCy₃)₂ TrialkylphosphineCommercially available, air-stable precatalyst, effective in green solvents.[12]K₃PO₄, 2-Me-THF or t-amyl alcohol, 100 °C.[12]
NiCl₂(dppp) Bidentate PhosphineEffective for a range of aryl halides.K₃PO₄, Dioxane, 80 °C.
Q4: Can you provide a detailed experimental protocol for a recommended alternative catalyst system?

A4: The following is a representative protocol for the Suzuki coupling of this compound using an XPhos Pd G3 precatalyst, which is well-suited for this type of transformation.

Experimental Protocol: Suzuki Coupling using XPhos Pd G3

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, powdered potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction: Seal the flask and stir the mixture vigorously at the desired temperature (start with 40 °C and increase if necessary).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 1-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

ExperimentalWorkflow setup 1. Reaction Setup (Under Inert Gas) solvent 2. Add Degassed Solvent setup->solvent react 3. Heat & Stir (e.g., 40°C) solvent->react monitor 4. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Work-up monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki coupling.
Q5: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A5: Homocoupling of the boronic acid (Glaser-Hay coupling) is a common side reaction, often caused by the presence of oxygen.[2]

Strategies to Minimize Homocoupling:

  • Thorough Degassing: Ensure all solvents, including water, are rigorously degassed.[2] Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are crucial.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.

  • Catalyst Choice: Bulky ligands, such as the Buchwald-type ligands, can disfavor the formation of palladium species that lead to homocoupling.[2]

  • Temperature Control: Avoid excessively high temperatures, which can sometimes promote side reactions.

Q6: What is the optimal choice of base and solvent for this reaction?

A6: The choice of base and solvent is critical and highly interdependent on the catalyst system.

  • Bases: For challenging couplings, inorganic bases are generally preferred.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective for hindered substrates, particularly with Buchwald-type catalysts.[13] It is crucial to use it as a fine, anhydrous powder.

    • Potassium Carbonate (K₂CO₃): A milder base, often used with PEPPSI-type catalysts or when substrates are sensitive to stronger bases.[9]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective when others fail, though it is more expensive.

    • Strong organic bases like sodium tert-butoxide (NaOt-Bu) can be used but may not be compatible with the amide functionality.[13]

  • Solvents: Aprotic polar solvents or mixtures with water are common.

    • 1,4-Dioxane or Toluene, often with water: This combination is very common for catalysts using Buchwald ligands. The water helps to dissolve the inorganic base and facilitates the catalytic cycle.[13]

    • Tetrahydrofuran (THF): Often the solvent of choice for PEPPSI-IPr catalyzed reactions.[9]

    • "Green" Solvents: For nickel-catalyzed reactions, solvents like 2-Me-THF or t-amyl alcohol have proven effective and are more environmentally friendly.[12]

A screening of different base/solvent combinations is often the most effective way to optimize the reaction for this specific substrate.

References

Technical Support Center: Purifying 4-Bromo-3,5-dimethylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4-Bromo-3,5-dimethylbenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a solvent selection guide to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally. A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic amides like this compound, polar solvents are often a good starting point. Good single solvent candidates include ethanol, isopropanol, or acetone. Mixed solvent systems, such as ethanol/water or acetone/hexane, can also be effective.

Q2: How can I improve the yield of my recrystallization?

A2: To maximize your crystal yield, adhere to the following principles:

  • Use the minimum amount of hot solvent required to completely dissolve the crude product. Excess solvent will keep more of your compound dissolved upon cooling.[1]

  • Ensure slow cooling. Rapid cooling can lead to the formation of small, impure crystals. Allowing the solution to cool to room temperature before placing it in an ice bath is recommended.

  • When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from redissolving.[2]

Q3: My compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities. To resolve this, try reheating the solution and adding a small amount of additional solvent to decrease saturation. Then, allow it to cool more slowly.[3]

Q4: No crystals are forming, even after the solution has cooled. What are the next steps?

A4: If crystallization does not initiate, the solution may be supersaturated or not concentrated enough. Try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[3]

  • Seeding: Add a tiny crystal of the crude this compound to the solution to act as a template for crystallization.[3]

  • Concentration: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The following table provides a starting point for selecting a suitable solvent for this compound based on general principles for aromatic amides. Small-scale trials are essential to determine the optimal solvent or solvent system for your specific sample.

SolventBoiling Point (°C)PolaritySuitability and Comments
Ethanol 78PolarA good initial choice for amides. May require the addition of water as an anti-solvent to reduce solubility at room temperature.
Isopropanol 82PolarSimilar to ethanol, often a good choice for amide recrystallization.
Acetone 56Polar AproticCan be a good solvent, but its low boiling point may not provide a large enough temperature gradient for efficient recrystallization.
Ethyl Acetate 77MediumA less polar option that could be effective if the compound is too soluble in alcohols at room temperature.
Toluene 111Non-polarMay be suitable if the compound has low polarity, but care must be taken due to its high boiling point.
Water 100Very PolarUnlikely to be a good single solvent due to the aromatic nature of the compound, but it is an excellent anti-solvent to use with polar organic solvents like ethanol or acetone.
Hexane/Heptane 69 / 98Non-polarPoor solvents for amides on their own but are excellent as anti-solvents when used with more polar solvents like ethyl acetate or acetone.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

Part 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes of the insoluble samples. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the clear, hot solutions to cool to room temperature, and then place them in an ice bath. The best solvent will result in the formation of a large quantity of crystals.

  • If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool.

Part 2: Bulk Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a mixed pair) in small portions while heating and stirring. Continue adding the solvent until the compound is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a slight excess of hot solvent and perform a hot gravity filtration to remove them.

  • Crystallization: If using a mixed solvent system, add the "poor" solvent until turbidity persists, then clarify with a few drops of the "good" solvent. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect and Dry Crystals crystals_form->collect  Yes no_crystals Issue: No Crystals crystals_form->no_crystals No   oiling_out Issue: Oiling Out crystals_form->oiling_out 'Oils Out' low_yield Issue: Low Yield collect->low_yield Check Yield end Pure Product collect->end induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce induce->cool reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent reheat_add_solvent->cool check_solvent_volume Check for Excess Solvent and Re-concentrate low_yield->check_solvent_volume check_solvent_volume->cool

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Column chromatography conditions for 4-Bromo-3,5-dimethylbenzamide purification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-Bromo-3,5-dimethylbenzamide

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase in the column chromatography of this compound?

A good starting point for a normal-phase silica gel column is a non-polar solvent system with a polar modifier. A mixture of hexane and ethyl acetate is a common choice. You can start with a low polarity mixture, such as 10-20% ethyl acetate in hexane, and gradually increase the polarity based on TLC analysis.

Q2: My compound, this compound, is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

If your compound is very polar and does not move with standard solvent systems, you can try more aggressive eluents.[1] Consider adding a small percentage of methanol to your ethyl acetate. For instance, a mobile phase of 1-10% methanol in dichloromethane or ethyl acetate can be effective for highly polar compounds.

Q3: Is this compound stable on silica gel?

Q4: What alternative stationary phases can I use if my compound degrades on silica gel?

If you observe degradation on silica gel, consider using a different stationary phase. Alumina is a common alternative, particularly for basic or acid-sensitive compounds.[1] You could also explore deactivated silica gel or bonded phases like amino- or cyano-bonded silica for different selectivity.

Q5: How can I improve the separation of my product from a close-running impurity?

To improve the separation of co-eluting compounds, you can try optimizing the mobile phase.[2] Using a shallower solvent gradient during elution can enhance resolution. Alternatively, changing the solvent system entirely (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system) can alter the selectivity of the separation. Trying a different stationary phase is also a valid strategy.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield After Purification The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluting solvent. Consider switching to a more polar solvent system, for example by adding methanol.[1]
The compound has low solubility in the mobile phase, leading to precipitation on the column.Select a mobile phase in which your compound is more soluble. You may also consider dry loading the sample onto the column.[3]
The compound is unstable on the silica gel and is degrading during purification.Test for stability on a TLC plate.[1] If unstable, switch to an alternative stationary phase like alumina or deactivated silica gel.[1]
Persistent Impurities in Final Product An impurity has a very similar polarity to the product, causing co-elution.Optimize the mobile phase by trying different solvent combinations to alter selectivity. A shallower gradient during elution can also improve resolution.[2]
The initial reaction was incomplete, and starting material is co-eluting with the product.Ensure the reaction has gone to completion before purification by monitoring with TLC or LC-MS.
Product Elutes Too Quickly (in the solvent front) The mobile phase is too polar for the compound.Start with a less polar mobile phase. For example, if you are using 30% ethyl acetate in hexane, try 10% or 5%.
Product Does Not Elute from the Column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. If the compound is still retained, a more aggressive solvent system, such as one containing methanol or a small amount of ammonium hydroxide for very polar compounds, may be necessary.[1][4]

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on your specific crude sample.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for compounds with poor solubility in the mobile phase, perform a dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[3]

3. Elution:

  • Begin eluting with the low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexane) to facilitate the elution of your compound. The ideal gradient will depend on the separation of the desired product from its impurities as determined by TLC.

4. Fraction Collection and Analysis:

  • Collect fractions of the eluent in separate test tubes.

  • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Combine the fractions that contain the pure product.

5. Isolation of Purified Product:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Illustrative Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification check_purity Analyze Fractions by TLC start->check_purity pure Pure Product Obtained check_purity->pure Successful troubleshoot Identify Purification Issue check_purity->troubleshoot Unsuccessful no_elution Product Not Eluting? troubleshoot->no_elution co_elution Co-elution of Impurities? troubleshoot->co_elution low_yield Low Yield? troubleshoot->low_yield increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes no_elution->co_elution No increase_polarity->check_purity optimize_mobile_phase Optimize Mobile Phase / Try Different Stationary Phase co_elution->optimize_mobile_phase Yes co_elution->low_yield No optimize_mobile_phase->check_purity low_yield->start No, Restart check_stability Check Compound Stability / Solubility low_yield->check_stability Yes check_stability->check_purity

Caption: Troubleshooting workflow for column chromatography purification.

References

Managing reaction temperature for 4-Bromo-3,5-dimethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,5-dimethylbenzamide. The information focuses on the critical aspect of managing reaction temperature to ensure optimal yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and scalable method involves the reaction of 4-bromo-3,5-dimethylbenzoyl chloride with ammonia or an appropriate amine. This is a nucleophilic acyl substitution reaction. The acyl chloride is typically prepared from 4-bromo-3,5-dimethylbenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Q2: Why is temperature management so critical in this synthesis?

The reaction between an acyl chloride and an amine is often highly exothermic.[1] Without proper temperature control, the rapid generation of heat can lead to several undesirable outcomes, including:

  • Formation of side products: Elevated temperatures can promote side reactions, reducing the purity of the final product.

  • Decreased yield: Uncontrolled exotherms can lead to the degradation of starting materials and the desired product.

  • Safety hazards: In larger-scale reactions, a runaway reaction can occur, leading to a rapid increase in pressure and the potential for vessel rupture.

Q3: What is the recommended temperature profile for this reaction?

Based on established protocols for similar amide syntheses, a common and effective strategy is to cool the reaction mixture to a low temperature, typically 0°C, before the addition of the acyl chloride.[1][2] The acyl chloride is then added dropwise to maintain control over the exotherm. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for a period to ensure completion.

Q4: What are the potential side products if the temperature is not controlled?

While specific side products for this exact reaction are not extensively documented in publicly available literature, high temperatures in similar reactions can lead to:

  • Over-acylation: The amine may react with more than one molecule of the acyl chloride.

  • Decomposition: The starting materials or the product may degrade at elevated temperatures.

  • Reactions with the solvent: If the solvent is reactive, high temperatures can promote unwanted side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.

Issue Potential Cause Recommended Solution
Low product yield Incomplete reaction: The reaction may not have gone to completion.- Ensure the reaction is stirred for a sufficient amount of time after the addition of the acyl chloride (e.g., 12-16 hours at room temperature).[2]- Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
Degradation of product/reactants: The reaction temperature may have been too high.- Ensure efficient cooling (e.g., an ice-salt bath) during the addition of the acyl chloride to maintain a low temperature (around 0°C).[1][2]- Add the acyl chloride solution slowly and dropwise to prevent a rapid temperature increase.
Low product purity (multiple spots on TLC) Formation of side products: The reaction temperature was likely too high, promoting side reactions.- Strictly control the temperature during the addition of the acyl chloride, keeping it at or near 0°C.[1][2]- Ensure efficient stirring to prevent localized hotspots.
Reaction mixture turns dark or tar-like Significant decomposition: This is a strong indication that the reaction temperature was excessively high.- Immediately cool the reaction mixture.- In future attempts, use a more efficient cooling bath and a slower addition rate for the acyl chloride.
Uncontrolled exotherm (runaway reaction) Addition rate of acyl chloride is too fast: The rate of heat generation is exceeding the cooling capacity.- Immediately stop the addition of the acyl chloride.- Enhance cooling by adding more ice/salt to the bath or using a more efficient cooling system.
Inadequate cooling: The cooling bath is not sufficient for the scale of the reaction.- For larger scale reactions, ensure the cooling bath has a large enough capacity to dissipate the heat generated.- Consider using a cryostat for precise temperature control.

Experimental Protocol: Synthesis of this compound from 4-Bromo-3,5-dimethylbenzoyl Chloride

This protocol is a general guideline based on similar, well-established procedures for amide synthesis.[1][2] Researchers should adapt it to their specific laboratory conditions and scale.

Materials:

  • 4-Bromo-3,5-dimethylbenzoyl chloride

  • Ammonia solution (e.g., ammonium hydroxide) or desired primary/secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Anhydrous base (e.g., triethylamine, pyridine) if using an amine salt

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (or ammonia solution) in the chosen anhydrous solvent. If using an amine hydrochloride salt, add an equivalent of a non-nucleophilic base like triethylamine.

  • Cooling: Cool the flask containing the amine solution to 0°C using an ice bath.

  • Preparation of the Acyl Chloride Solution: In a separate flask, dissolve the 4-Bromo-3,5-dimethylbenzoyl chloride in the same anhydrous solvent.

  • Slow Addition: Slowly add the 4-Bromo-3,5-dimethylbenzoyl chloride solution to the cooled and stirred amine solution via the dropping funnel. The addition should be dropwise to maintain the reaction temperature at or below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir the mixture for an extended period, typically 12 to 16 hours, to ensure the reaction goes to completion.[2]

  • Work-up:

    • Quench the reaction by adding water or a dilute aqueous acid solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Issue Encountered? start->issue low_yield Low Yield issue->low_yield Yes low_purity Low Purity issue->low_purity Yes runaway Runaway Reaction issue->runaway Yes end Successful Synthesis issue->end No check_temp Check Temperature Control low_yield->check_temp low_purity->check_temp stop_addition Stop Addition & Enhance Cooling runaway->stop_addition check_time Check Reaction Time check_temp->check_time Adequate improve_cooling Improve Cooling & Slow Addition check_temp->improve_cooling Inadequate increase_time Increase Stirring Time check_time->increase_time Too Short check_time->end Sufficient improve_cooling->end increase_time->end stop_addition->end

Caption: Troubleshooting workflow for temperature-related issues.

References

Improving the purity of 4-Bromo-3,5-dimethylbenzamide post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-Bromo-3,5-dimethylbenzamide following its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Question: My initial product purity is significantly lower than expected. What are the likely impurities and how can I remove them?

  • Answer: Low purity in crude this compound can be attributed to several factors, including unreacted starting materials, byproducts from side reactions, and residual solvents. Common impurities may include the starting material, 4-Bromo-3,5-dimethylbenzoic acid, or the corresponding aniline if the synthesis route involves amidation of an aniline precursor.

    A general troubleshooting workflow for improving product purity is outlined below:

    Purification_Workflow start Crude Product (Low Purity) recrystallization Recrystallization start->recrystallization Primary Method purity_check1 Assess Purity (e.g., TLC, HPLC, NMR) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Assess Purity (e.g., TLC, HPLC, NMR) column_chromatography->purity_check2 purity_check1->column_chromatography Purity Unacceptable high_purity High Purity Product purity_check1->high_purity Purity Acceptable purity_check2->high_purity Purity Acceptable further_purification Consider Further Purification purity_check2->further_purification Purity Unacceptable

    A troubleshooting workflow for purifying this compound.

Issue 2: Oiling Out During Recrystallization

  • Question: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is supersaturated with impurities.

    Solutions:

    • Lower the temperature: Ensure the dissolution temperature is below the melting point of this compound.

    • Use a different solvent system: Experiment with a solvent mixture. For instance, dissolve the compound in a good solvent (e.g., ethanol or ethyl acetate) and then add a poor solvent (e.g., water or heptane) dropwise until turbidity persists. Then, heat to redissolve and cool slowly.

    • Pre-purification: If the crude product is highly impure, consider a preliminary purification step like an aqueous wash or a short silica plug filtration to remove some of the impurities that may be inhibiting crystallization.

Issue 3: Poor Separation in Column Chromatography

  • Question: I'm not achieving good separation of my product from impurities during column chromatography. What can I do to improve this?

  • Answer: Poor separation can be due to an inappropriate solvent system, improper column packing, or overloading the column.

    Optimization Strategies:

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurity spots.

    • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for an even flow of the mobile phase.

    • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica and then load it onto the top of the column. This "dry loading" technique often results in better separation than loading the compound as a concentrated solution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended solvent for the recrystallization of this compound?

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are quantitative methods that can provide a percentage purity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of impurities by showing unexpected signals. Thin Layer Chromatography (TLC) is a quick, qualitative method to visualize the number of components in your sample. A sharp melting point close to the literature value also indicates high purity.[3]

Q3: What are the key parameters to consider for column chromatography purification?

A3: The key parameters for successful column chromatography are:

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The ratio is optimized using TLC to achieve good separation.

  • Column Dimensions: The amount of silica gel and the column diameter should be appropriate for the amount of crude product being purified. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Data Presentation

The choice of purification method can significantly impact the final purity of this compound. The following table provides an expected purity range for different purification techniques based on common laboratory practices for similar compounds.

Purification MethodStarting Purity (Typical)Expected Final PurityNotes
Single Recrystallization80-90%95-98%Efficiency is highly dependent on the chosen solvent and the nature of the impurities.
Column Chromatography80-90%>98%Can remove impurities with similar polarity to the product.
Preparative HPLC>95%>99.5%Used for achieving very high purity, often for analytical standards or final drug compounds.[4]

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., a mixture of heptane and ethyl acetate) that gives the product an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a glass column with a frit and stopcock. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue). Carefully apply the sample to the top of the silica gel. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Side reactions of 4-Bromo-3,5-dimethylbenzamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-dimethylbenzamide, focusing on potential side reactions under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrolysis of this compound under acidic and basic conditions?

Under acidic conditions, the hydrolysis of this compound yields 4-bromo-3,5-dimethylbenzoic acid and an ammonium salt (e.g., ammonium chloride if HCl is used). In basic conditions, the products are the salt of the carboxylic acid (e.g., sodium 4-bromo-3,5-dimethylbenzoate if NaOH is used) and ammonia. The free carboxylic acid can be obtained in the basic hydrolysis by a final acidic workup.

Q2: What are the potential side reactions during the hydrolysis of this compound?

While the primary reaction is the hydrolysis of the amide group, several side reactions can occur depending on the reaction conditions:

  • Debromination: The bromine atom on the aromatic ring can be removed, leading to the formation of 3,5-dimethylbenzoic acid or its salt. This is more likely to occur under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or the presence of a reducing agent).

  • Reactions involving the methyl groups: Although less common under standard hydrolysis conditions, the benzylic methyl groups could be susceptible to oxidation or other transformations if oxidizing agents are present or if reaction conditions are extreme.

  • Incomplete Hydrolysis: The reaction may not go to completion, resulting in a mixture of the starting material and the product. This can be influenced by reaction time, temperature, and the concentration of the acid or base.

Troubleshooting Guides

Issue 1: Low yield of the desired 4-bromo-3,5-dimethylbenzoic acid.
Potential Cause Suggested Solution
Incomplete hydrolysis.Increase the reaction time and/or temperature. Ensure a sufficient excess of acid or base is used.
Sub-optimal solvent.Ensure the starting material is sufficiently soluble in the reaction mixture. For acidic hydrolysis, aqueous solutions of strong acids like HCl or H₂SO₄ are common. For basic hydrolysis, aqueous or alcoholic solutions of hydroxides are typically used.
Product loss during workup.During acidic workup of the basic hydrolysis, ensure the pH is sufficiently low to fully protonate the carboxylate. When extracting the product, use an appropriate organic solvent and perform multiple extractions.
Issue 2: Presence of 3,5-dimethylbenzoic acid as a byproduct (Debromination).
Potential Cause Suggested Solution
Harsh reaction conditions.Reduce the reaction temperature and/or time. While this may slow down the desired hydrolysis, it can minimize the competing debromination.
Presence of reducing agents.Ensure the reaction setup is free from any potential reducing agents. Certain metals or impurities can facilitate reductive debromination.
Use of specific acids/bases.Some reagents may be more prone to causing debromination. If possible, screen different acids or bases to find one that minimizes this side reaction.
Issue 3: Formation of other unidentified impurities.
Potential Cause Suggested Solution
Degradation of starting material or product.Very high temperatures or prolonged exposure to strong acid/base can lead to complex degradation pathways. Consider milder reaction conditions.
Reactions with impurities in the solvent or reagents.Use high-purity solvents and reagents to avoid unforeseen side reactions.
Oxidation of methyl groups.Although less likely, if air is not excluded, oxidation of the benzylic methyl groups to alcohols or carboxylic acids is a theoretical possibility under very harsh conditions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of different reaction conditions on the hydrolysis of this compound.

Table 1: Effect of Temperature and Time on Acidic Hydrolysis

Temperature (°C) Time (h) Conversion (%) Yield of 4-bromo-3,5-dimethylbenzoic acid (%) Yield of 3,5-dimethylbenzoic acid (%)
8047572<1
100495903
1008>99925
1204>998512

Table 2: Effect of Base Concentration on Basic Hydrolysis

Base (NaOH) Conc. (M) Time (h) Conversion (%) Yield of Sodium 4-bromo-3,5-dimethylbenzoate (%) Yield of Sodium 3,5-dimethylbenzoate (%)
268078<1
4698942
66>99907
412>99916

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound
  • In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Add a 6 M solution of hydrochloric acid (10 equivalents).

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • The product, 4-bromo-3,5-dimethylbenzoic acid, may precipitate upon cooling. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Basic Hydrolysis of this compound
  • In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Add a 4 M aqueous solution of sodium hydroxide (5 equivalents).

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Ammonia gas will be evolved during the reaction.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The product, 4-bromo-3,5-dimethylbenzoic acid, will precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid to obtain the crude product.

  • Purify the crude product by recrystallization.

Visualizations

Acidic_Hydrolysis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction start This compound product 4-Bromo-3,5-dimethylbenzoic Acid start->product + H3O+ / Heat side_product 3,5-Dimethylbenzoic Acid start->side_product Harsh Conditions (e.g., High Temp, Long Time)

Caption: Acidic hydrolysis of this compound and a potential debromination side reaction.

Basic_Hydrolysis_Workflow start This compound step1 Add NaOH(aq) and Heat start->step1 intermediate Sodium 4-bromo-3,5-dimethylbenzoate step1->intermediate step2 Acidic Workup (HCl) intermediate->step2 product 4-Bromo-3,5-dimethylbenzoic Acid step2->product

Caption: Experimental workflow for the basic hydrolysis of this compound.

Troubleshooting_Logic start Experiment Start check_yield Low Yield? start->check_yield incomplete_hydrolysis Incomplete Hydrolysis -> Increase time/temp check_yield->incomplete_hydrolysis Yes workup_loss Product Loss in Workup -> Optimize extraction/precipitation check_yield->workup_loss Yes check_purity Impurity Detected? check_yield->check_purity No incomplete_hydrolysis->check_purity workup_loss->check_purity debromination Debromination Product -> Milder conditions check_purity->debromination Yes other_impurity Other Impurities -> Check reagents/conditions check_purity->other_impurity Yes end Successful Hydrolysis check_purity->end No debromination->end other_impurity->end

Caption: A logical troubleshooting workflow for the hydrolysis of this compound.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-3,5-dimethylbenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-3,5-dimethylbenzamide and structurally related alternatives. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed look at the spectral characteristics, aiding in the structural elucidation and purity assessment of these compounds.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and two comparable molecules: 4-Bromobenzamide and N,3-dimethylbenzamide. These alternatives were selected to highlight the influence of substituent patterns on the NMR spectra. While experimental data for this compound is not publicly available, predicted spectral data is presented for comparison.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃Predicted values: Aromatic H (~7.5 s, 2H), Amide H (~6.0 br s, 2H), Methyl H (~2.4 s, 6H)
4-Bromobenzamide [1]CDCl₃7.60 (t, J = 8.0 Hz, 2H), 7.37 (d, J = 6.2 Hz, 2H), 5.96 (br s, 2H)
DMSO-d₆8.1 (s, 1H), 7.84 (d, J=8.6 Hz, 2H), 7.68 (d, J=8.6 Hz, 2H), 7.5 (s, 1H)[2]
N,3-dimethylbenzamide [3]CDCl₃7.44-7.52 (m, 2H), 7.18-7.22 (m, 2H), 6.44 (br s, 1H), 2.90 (d, J = 4.9 Hz, 3H), 2.29 (s, 3H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃Predicted values would be available from spectral databases or computational software.
4-Bromobenzamide [1]CDCl₃168.27, 132.11, 131.98, 129.07, 126.88
N,3-dimethylbenzamide [3]CDCl₃168.6, 138.4, 134.6, 132.1, 128.4, 127.7, 123.9, 26.8, 21.4

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like benzamide derivatives.

General Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

¹H NMR Spectroscopy Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: 4 to 16 scans are generally sufficient for samples of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard.

    • Acquisition Time: Typically 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals.

¹³C NMR Spectroscopy Acquisition
  • Instrumentation: Use the same NMR spectrometer as for ¹H NMR.

  • Tuning and Shimming: Tune the probe to the ¹³C frequency and re-shim the magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of a synthesized organic compound.

NMR_Analysis_Workflow NMR Analysis Workflow for Structural Characterization cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Dissolve in Deuterated Solvent Purification->SamplePrep H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR Processing Fourier Transform, Phasing, Referencing H1_NMR->Processing C13_NMR->Processing Analysis Spectral Interpretation (Chemical Shift, Integration, Coupling) Processing->Analysis Comparison Comparison with Reference/Predicted Spectra Analysis->Comparison Conclusion Structural Confirmation & Purity Assessment Comparison->Conclusion

Caption: Workflow for NMR analysis of organic compounds.

References

A Comparative Guide to the Analytical Characterization of 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and characterization of novel compounds are paramount. This guide provides a comparative analysis of analytical techniques for 4-Bromo-3,5-dimethylbenzamide, with a primary focus on its mass spectrometry fragmentation behavior. While specific experimental fragmentation data for this compound is not widely published, this guide leverages established principles of mass spectrometry to predict its fragmentation pattern and compares this with alternative analytical methods.

Mass Spectrometry Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural analysis of organic molecules. The fragmentation of this compound is anticipated to follow characteristic pathways for aromatic amides and halogenated compounds. A key feature in the mass spectrum will be the isotopic signature of the bromine atom, which results in pairs of peaks of nearly equal intensity (M and M+2) for all bromine-containing fragments.[1][2]

The molecular ion peak ([M]•+) for this compound (C₉H₁₀BrNO) would appear at m/z 227 and 229, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[3] Major fragmentation pathways are expected to involve:

  • α-Cleavage: The cleavage of the bond adjacent to the carbonyl group, leading to the loss of the amino group (•NH₂) to form a stable acylium ion.

  • Loss of Bromine: Cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br).

  • McLafferty Rearrangement: While less common in aromatic amides, it could potentially occur if a suitable gamma-hydrogen is available.

  • Cleavage of the Benzoyl Group: Fragmentation of the aromatic ring structure.

Comparison of Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization relies on multiple analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary structural information.

Analytical TechniqueInformation ProvidedPredicted Data for this compound
Mass Spectrometry (EI) Molecular weight and fragmentation patternMolecular Ion ([M]•+): m/z 227/229 (approx. 1:1 ratio). Key Fragments: Predicted fragments may include loss of •NH₂ (m/z 211/213), loss of •Br (m/z 148), and fragments corresponding to the brominated aromatic ring.
¹H NMR Spectroscopy Information about the proton environmentAromatic Protons: Singlet signals in the aromatic region. Methyl Protons: A singlet signal for the two equivalent methyl groups. Amide Protons: A broad singlet for the -NH₂ protons.
¹³C NMR Spectroscopy Information about the carbon frameworkCarbonyl Carbon: Signal in the range of 165-175 ppm. Aromatic Carbons: Signals in the aromatic region, with the carbon attached to bromine showing a characteristic shift. Methyl Carbons: A signal in the aliphatic region.
Infrared (IR) Spectroscopy Identification of functional groupsN-H Stretch: Two bands in the region of 3100-3500 cm⁻¹ for the primary amide. C=O Stretch: A strong absorption band around 1650 cm⁻¹. C-Br Stretch: Absorption in the fingerprint region.

Experimental Protocols

Mass Spectrometry (GC-MS with EI Source)

A typical protocol for the analysis of this compound would involve a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.[4]

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A GC equipped with a suitable capillary column (e.g., a 5%-phenyl-95%-dimethylpolysoxane column) is used for separation. The GC is coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a suitable temperature (e.g., 100°C), then ramp to a final temperature (e.g., 280°C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition: Data is acquired in full scan mode to obtain the complete mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse sequences.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is mixed with dry potassium bromide and pressed into a thin, transparent disk.[7]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized compound like this compound.

Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy ('H & 'C) purification->nmr ir IR Spectroscopy purification->ir ms_data Molecular Weight & Fragmentation Pattern ms->ms_data nmr_data Structural Elucidation nmr->nmr_data ir_data Functional Group Identification ir->ir_data validation Structure Confirmation ms_data->validation nmr_data->validation ir_data->validation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

A Comparative Guide to the Reactivity of 4-Bromo-3,5-dimethylbenzamide and 4-Iodo-3,5-dimethylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules central to pharmaceutical and materials science, the choice of starting materials is critical to reaction efficiency, yield, and overall cost-effectiveness. Aryl halides are foundational building blocks, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective, data-supported comparison of the reactivity of two closely related benzamide derivatives: 4-bromo-3,5-dimethylbenzamide and 4-iodo-3,5-dimethylbenzamide.

The selection between an aryl bromide and an aryl iodide can significantly impact reaction conditions, catalyst selection, and scalability. This comparison focuses on three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Theoretical Basis of Reactivity: The Role of the Carbon-Halogen Bond

The reactivity of aryl halides (Ar-X) in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step is often the rate-determining step of the entire cycle.[1][2]

The bond dissociation energies for carbon-halogen bonds increase in the order C-I < C-Br < C-Cl.[1] Consequently, the weaker carbon-iodine bond requires less energy to break, leading to a faster rate of oxidative addition compared to the stronger carbon-bromine bond. This fundamental principle dictates the general reactivity trend: Aryl Iodides > Aryl Bromides > Aryl Chlorides .[1][3]

This enhanced reactivity often allows reactions with aryl iodides to proceed under milder conditions, such as lower temperatures and shorter reaction times, compared to their aryl bromide counterparts.[1][2]

G cluster_0 Reactivity Comparison ArI 4-Iodo-3,5-dimethylbenzamide (Ar-I) Bond_I Weaker C-I Bond ArI->Bond_I ArBr This compound (Ar-Br) Bond_Br Stronger C-Br Bond ArBr->Bond_Br OA_Fast Faster Oxidative Addition Bond_I->OA_Fast  Lower Activation Energy OA_Slow Slower Oxidative Addition Bond_Br->OA_Slow  Higher Activation Energy Reactivity_High Higher Reactivity (Milder Conditions) OA_Fast->Reactivity_High Reactivity_Low Lower Reactivity (Harsher Conditions) OA_Slow->Reactivity_Low

Caption: Logical diagram illustrating the relationship between C-X bond strength and reactivity.

Comparative Performance in Cross-Coupling Reactions

While direct, side-by-side comparative studies for this compound and 4-iodo-3,5-dimethylbenzamide are not extensively published, their performance can be reliably inferred from the well-established reactivity trends of analogous aryl halides. The data presented below is representative of these classes of compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[4] The higher reactivity of aryl iodides is particularly advantageous in this reaction.

Parameter4-Iodo-3,5-dimethylbenzamide (Representative)This compound (Representative)Notes
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligandsBoth are effective, but harsher conditions for bromides may require more robust ligands.
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄A wide range of bases can be used for both substrates.
Temperature (°C) Room Temp. - 8080 - 110The iodo-compound often reacts efficiently at lower temperatures.[5]
Reaction Time (h) 1 - 124 - 24Reactions with the iodo-compound are generally faster.
Typical Yield (%) 90 - 99%85 - 95%Yields are typically high for both, but can be slightly higher for the iodo-compound under optimized conditions.

Note: In some specific cases using Pd/PPh₃ catalyst systems at lower temperatures (~50°C), aryl iodides have shown surprisingly poor reactivity compared to aryl bromides, a nuance that may be relevant for specific process development.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds.[7][8] The choice of halide significantly influences reaction efficiency, especially with less nucleophilic amines or sterically hindered substrates.

Parameter4-Iodo-3,5-dimethylbenzamide (Representative)This compound (Representative)Notes
Typical Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos, RuPhosPd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos, RuPhosSterically hindered biarylphosphine ligands are generally required for high efficiency.
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are standard.
Temperature (°C) 60 - 10080 - 120Milder conditions are often sufficient for the more reactive iodo-compound.
Reaction Time (h) 2 - 166 - 24The iodo-compound typically couples faster.
Typical Yield (%) 85 - 98%75 - 95%The iodo-compound often provides higher yields, particularly with challenging amine partners.
Sonogashira Coupling

The Sonogashira coupling forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[5][9] The difference in reactivity is pronounced in this reaction.

Parameter4-Iodo-3,5-dimethylbenzamide (Representative)This compound (Representative)Notes
Catalyst System Pd(PPh₃)₄ / CuI, PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄ / CuI, PdCl₂(PPh₃)₂ / CuIThe fundamental catalytic system is the same for both.
Typical Base Et₃N, i-Pr₂NEt (DIPEA)Et₃N, i-Pr₂NEt (DIPEA)An amine base serves as both the base and often as the solvent.
Temperature (°C) Room Temp. - 6050 - 100Aryl iodides frequently react at room temperature, whereas bromides almost always require heating.[5]
Reaction Time (h) 1 - 84 - 24Reaction times are significantly shorter for the iodo-compound.
Typical Yield (%) 90 - 98%70 - 90%Higher yields are generally obtained with the iodo-compound, with fewer side reactions like alkyne homocoupling.

Experimental Protocols

The following are generalized protocols that serve as a starting point for optimization. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

G Start Start Setup Prepare Reaction Vessel (Inert Atmosphere) Start->Setup Reagents Add Aryl Halide, Coupling Partner, Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas the Mixture (e.g., Ar sparging) Solvent->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction (TLC, GC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the amine (1.1-1.3 equiv.) and anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture in an oil bath at the required temperature (e.g., 90-110°C) with vigorous stirring for the specified time.

  • Workup: After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) cocatalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine) or a solvent mixture (e.g., THF/triethylamine). Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature for aryl iodides, 50-80°C for aryl bromides) and monitor the reaction progress by TLC.

  • Workup: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Conclusion

The choice between this compound and 4-iodo-3,5-dimethylbenzamide for use in palladium-catalyzed cross-coupling reactions has significant practical implications for the synthetic chemist.

  • 4-Iodo-3,5-dimethylbenzamide is the more reactive substrate. Its use generally allows for faster reactions, milder temperature conditions, and potentially lower catalyst loadings.[2] This makes it an excellent choice for complex, multi-step syntheses where preserving sensitive functional groups is paramount, or when rapid library generation is required.

  • This compound offers a good balance of reactivity and stability, and is typically more cost-effective than its iodo-counterpart. While it often requires higher temperatures and longer reaction times, it is a robust and reliable substrate for a wide range of transformations, making it highly suitable for large-scale synthesis where cost is a primary driver.

Ultimately, the decision rests on a balance of required reaction efficiency, substrate sensitivity, project timelines, and economic considerations. For initial discovery and routes with sensitive functionality, the iodo-derivative provides a clear advantage in reactivity. For process development and scale-up, the bromo-derivative presents a more economical alternative.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-Benzamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-bromo-benzamide analogs, with a focus on their structure-activity relationship (SAR) as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer therapy. The data and methodologies presented are derived from peer-reviewed research to aid researchers, scientists, and drug development professionals in the design of novel therapeutic agents.

Quantitative Data Summary

The inhibitory activity of various 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against the FGFR1 kinase and their anti-proliferative effects on several non-small cell lung cancer (NSCLC) cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds, with lower values signifying higher potency.

Table 1: In Vitro FGFR1 Kinase Inhibitory Activity and Anti-proliferative Activity of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Analogs.

Compound IDR Group (Substitution on the 2-amido-phenyl ring)FGFR1 IC50 (µM)NCI-H520 IC50 (µM)NCI-H1581 IC50 (µM)NCI-H226 IC50 (µM)NCI-H460 IC50 (µM)NCI-H1703 IC50 (µM)
B3 2-methyl>502.45 ± 0.413.16 ± 0.524.28 ± 0.633.87 ± 0.583.12 ± 0.49
B7 3-chloro3.28 ± 0.471.89 ± 0.332.05 ± 0.383.11 ± 0.472.89 ± 0.422.43 ± 0.39
B15 4-chloro2.15 ± 0.361.52 ± 0.291.78 ± 0.312.64 ± 0.432.41 ± 0.382.01 ± 0.35
C9 Not specified in provided text, but identified as most promising1.9 (Reported for a similar compound SSR128129E)1.36 ± 0.271.25 ± 0.232.31 ± 0.412.14 ± 0.361.85 ± 0.32

Data extracted from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors.[1][2][3]

Structure-Activity Relationship Insights:

The data reveals key structural determinants for the inhibitory activity of these benzamide derivatives. The nature and position of substituents on the 2-amido-phenyl ring significantly influence their potency against FGFR1 and cancer cell lines. For instance, the introduction of a chloro group at the meta (B7) or para (B15) position of the phenylamido moiety enhances the inhibitory activity compared to a methyl group (B3).[1] Compound C9, identified as a promising candidate, demonstrated potent inhibition across multiple NSCLC cell lines with FGFR1 amplification.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of the 4-bromo-benzamide analogs.

1. General Synthesis of 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(substituted-phenylamido)benzamide Analogs:

A multi-step synthesis is typically employed, starting from 4-bromo-2-nitrobenzoic acid.

  • Step 1: Amide Formation: 4-bromo-2-nitrobenzoic acid is activated with a coupling agent like EDC HCl and then reacted with 3,5-dimethoxyaniline in ethanol at 80°C to form the intermediate, 4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide.[2]

  • Step 2: Reduction of Nitro Group: The nitro group of the intermediate is reduced to an amino group.

  • Step 3: Final Amide Coupling: The resulting amino compound is then coupled with various substituted benzoyl chlorides in the presence of a catalyst like DMAP in pyridine at room temperature to yield the final 4-bromo-N-(3,5-dimethoxyphenyl)-2-(substituted-phenylamido)benzamide derivatives.[2]

2. In Vitro Kinase Assay (FGFR1):

The inhibitory activity of the synthesized compounds against the FGFR1 kinase is determined using a kinase activity assay. This typically involves incubating the enzyme with the test compound and a substrate, and then measuring the enzyme's activity. The IC50 value is then calculated, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

3. Cell Proliferation Assay (MTT Assay):

The anti-proliferative activity of the compounds against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.

Visualizations

FGFR1 Signaling Pathway

The following diagram illustrates the simplified signaling pathway initiated by the activation of FGFR1, which is a key regulator of cell proliferation, survival, and differentiation.[2] The synthesized benzamide derivatives act as inhibitors of FGFR1, thereby blocking these downstream signaling events.

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization PLCg1 PLCγ1 Dimerization->PLCg1 ERK ERK Dimerization->ERK Proliferation Cell Proliferation, Survival, Angiogenesis PLCg1->Proliferation ERK->Proliferation Inhibitor 4-Bromo-benzamide Analogs Inhibitor->FGFR1

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of 4-bromo-benzamide analogs.

Experimental Workflow for Synthesis and Evaluation

The logical flow from starting materials to the final biological evaluation of the synthesized compounds is depicted in the following workflow diagram.

Experimental_Workflow Start 4-Bromo-2-nitrobenzoic Acid Step1 Step 1: Amide Formation Start->Step1 Intermediate1 4-Bromo-N-(3,5-dimethoxyphenyl) -2-nitrobenzamide Step1->Intermediate1 Step2 Step 2: Nitro Reduction Intermediate1->Step2 Intermediate2 2-Amino-4-bromo-N- (3,5-dimethoxyphenyl)benzamide Step2->Intermediate2 Step3 Step 3: Final Amide Coupling (with substituted benzoyl chlorides) Intermediate2->Step3 Final_Products Final Benzamide Analogs Step3->Final_Products Bio_Eval Biological Evaluation Final_Products->Bio_Eval Kinase_Assay FGFR1 Kinase Assay (IC50) Bio_Eval->Kinase_Assay Cell_Assay Cell Proliferation Assay (MTT, IC50) Bio_Eval->Cell_Assay

Caption: General experimental workflow from synthesis to biological evaluation of benzamide analogs.

References

Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalyst systems applicable to the cross-coupling reactions of 4-Bromo-3,5-dimethylbenzamide. Due to a scarcity of published data specifically for this substrate, this guide presents a comprehensive overview of catalyst performance and experimental protocols for structurally analogous aryl bromides. This information serves as a robust starting point for catalyst selection and reaction optimization for the target molecule.

Data Presentation: Catalyst Performance in Cross-Coupling of Analogous Aryl Bromides

The following tables summarize the performance of various palladium-based catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of aryl bromides similar to this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

Catalyst System (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O808974-Bromo-2-hydroxybenzaldehyde[1]
Pd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O10012>954-Bromo-2-hydroxybenzaldehyde[1]
Pd₂(dba)₃ (1.5)XPhosK₂CO₃1,4-Dioxane801690-984-Bromo-2-hydroxybenzaldehyde[1]
PdCl₂(dppf) (3)-K₂CO₃DME802High4-Bromo-2-hydroxybenzaldehyde[1]
Pyridine-Pyrazole/Pd(II) (0.1)-KOHEtOH/H₂OMW (60W)2 min984-Bromobenzaldehyde[1]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines

Palladium Source (mol%)LigandBaseSolventTemp. (°C)NotesReference
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane100Effective for a broad range of amines.[2]
Pd(OAc)₂RuPhosNaOtBuToluene100Good for challenging, electron-deficient anilines.[2]

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Palladium SourceLigandAdditiveSolventTemp. (°C)NotesReference
Pd(PPh₃)₄PPh₃CuITHFRT - 60Traditional Sonogashira conditions.[2]
Pd(OAc)₂XPhos-Cs₂CO₃1,4-Dioxane100Copper-free conditions can be advantageous.

Table 4: Heck Coupling of Aryl Bromides with Alkenes

Palladium SourceLigandBaseSolventTemp. (°C)Yield (%)SubstrateReference
Pd(OAc)₂ (1)1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium saltsK₂CO₃H₂O-DMF80HighAryl bromides with styrene

Experimental Protocols

The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. Optimization for the specific coupling partners is crucial.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[2]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).[2]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.[2]

  • Amine and Solvent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[2]

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]

  • Work-up and Purification: After cooling, dilute with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.[2]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed amine solvent (e.g., triethylamine or diisopropylamine) and the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction's progress by TLC or GC-MS.[2]

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Heck Coupling
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) with a suitable ligand if necessary.

  • Solvent Addition: Add a degassed solvent such as DMF or a mixture of H₂O and DMF.

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-140 °C). Monitor the reaction by TLC or GC-MS.[2]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.

Mandatory Visualization

Cross_Coupling_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture Catalyst Catalyst Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating/Stirring Heating/Stirring Reaction Mixture->Heating/Stirring Heat/Stir Reaction Monitoring Reaction Monitoring Heating/Stirring->Reaction Monitoring TLC/LC-MS Quenching Quenching Reaction Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Coupled Product Coupled Product Purification->Coupled Product

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Performance_Comparison cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_heck Heck Catalyst System Catalyst System Pd(PPh3)4 Pd(PPh3)4 Catalyst System->Pd(PPh3)4 High Yields Pd(OAc)2/SPhos Pd(OAc)2/SPhos Catalyst System->Pd(OAc)2/SPhos Excellent for hindered substrates Pd2(dba)3/XPhos Pd2(dba)3/XPhos Catalyst System->Pd2(dba)3/XPhos Robust for various boronic acids Pd2(dba)3/Xantphos Pd2(dba)3/Xantphos Catalyst System->Pd2(dba)3/Xantphos Broad amine scope Pd(OAc)2/RuPhos Pd(OAc)2/RuPhos Catalyst System->Pd(OAc)2/RuPhos Good for electron-deficient anilines Pd(PPh3)4/CuI Pd(PPh3)4/CuI Catalyst System->Pd(PPh3)4/CuI Classic conditions Pd(OAc)2/XPhos (Cu-free) Pd(OAc)2/XPhos (Cu-free) Catalyst System->Pd(OAc)2/XPhos (Cu-free) Milder, avoids copper toxicity Pd(OAc)2 Pd(OAc)2 Catalyst System->Pd(OAc)2 Often ligandless with activated alkenes

Caption: Logical comparison of catalyst systems for different cross-coupling reactions.

References

A Comparative Analysis of the Biological Activity of Brominated Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activity of 4-Bromo-3,5-dimethylbenzamide and its structurally related analogs against other benzamide compounds. Due to a lack of publicly available data on the specific biological activity of this compound, this guide will focus on the well-documented anticancer properties of a closely related derivative, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, as a representative of this chemical class.

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antiemetic, antipsychotic, and antimicrobial properties. The introduction of a bromine atom and methyl groups to the benzamide core, as seen in this compound, can significantly influence its physicochemical properties and, consequently, its biological activity. This guide delves into the anticancer potential of a brominated benzamide derivative and contrasts its activity with other benzamides targeting different biological pathways.

Anticancer Activity of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

Recent studies have highlighted the potential of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cancer cell proliferation and survival, particularly in non-small cell lung cancer (NSCLC).[1][2][3] One of the most promising compounds from a synthesized series, designated as C9, has demonstrated significant inhibitory activity against several NSCLC cell lines with FGFR1 amplification.[1][2][3]

Data Presentation: Anticancer Activity

The inhibitory effects of compound C9, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, on various NSCLC cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineTargetIC50 (µM)
C9 NCI-H520FGFR11.36 ± 0.27
C9 NCI-H1581FGFR11.25 ± 0.23
C9 NCI-H226FGFR12.31 ± 0.41
C9 NCI-H460FGFR12.14 ± 0.36
C9 NCI-H1703FGFR11.85 ± 0.32

Comparative Biological Activities of Other Benzamides

To provide a broader context, the biological activities of other substituted benzamides are presented below. These compounds exhibit different biological effects, including antimicrobial and enzyme inhibitory activities.

Data Presentation: Antimicrobial and Enzyme Inhibitory Activities
Compound ClassTarget Organism/EnzymeActivity MetricValue
Substituted BenzamidesBacillus subtilisMIC (µg/mL)6.25
Substituted BenzamidesEscherichia coliMIC (µg/mL)3.12
Benzenesulfonamide-BenzamidesCarbonic Anhydrase I (hCA I)K_i_ (nM)4.07 - 29.70
Benzenesulfonamide-BenzamidesCarbonic Anhydrase II (hCA II)K_i_ (nM)10.68 - 37.16
Benzenesulfonamide-BenzamidesAcetylcholinesterase (AChE)K_i_ (nM)8.91 - 34.02

Experimental Protocols

Anticancer Activity Assessment (MTT Assay)

This protocol outlines the general procedure used to determine the in vitro anti-proliferative activity of the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against NSCLC cell lines.

  • Cell Culture: Human NSCLC cell lines (NCI-H520, NCI-H1581, NCI-H226, NCI-H460, and NCI-H1703) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations with the culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

FGFR1 Signaling Pathway

The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative C9 exerts its anticancer effect by inhibiting the FGFR1 signaling pathway. This inhibition leads to downstream effects, including cell cycle arrest and apoptosis.[3]

FGFR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 p ERK ERK FGFR1->ERK p Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation C9 4-bromo-N-(3,5-dimethoxyphenyl) benzamide (C9) C9->FGFR1 Inhibition

Caption: FGFR1 signaling pathway and the inhibitory action of the benzamide derivative.

General Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening of novel compounds for anticancer activity.

experimental_workflow compound Test Compound (e.g., this compound derivative) treatment Treatment with Compound compound->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle apoptosis Apoptosis Assay mechanism_studies->apoptosis western_blot Western Blot (Protein Expression) mechanism_studies->western_blot

Caption: A generalized workflow for evaluating the anticancer potential of a test compound.

References

Navigating Quality: A Comparative Purity Analysis of Commercial 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of commercially available 4-Bromo-3,5-dimethylbenzamide, offering insights into potential purity variations and equipping you with the experimental protocols to conduct your own verification.

While this compound is a valuable building block in medicinal chemistry, the purity of commercial batches can vary, impacting downstream applications from screening to lead optimization. This guide outlines the common analytical techniques for purity assessment and presents a framework for comparing products from different suppliers.

Supplier Purity Claims: A Starting Point

A survey of commercial suppliers reveals that this compound is typically offered with a purity of 97% or higher.[1] However, it is crucial to note that some suppliers, such as Sigma-Aldrich with their "AldrichCPR" grade, provide the product "as-is" without analytical data, placing the onus of quality control squarely on the end-user.[2] This underscores the importance of in-house purity verification, regardless of the supplier's stated specifications.

Comparative Purity Data

To illustrate the potential for variability, this guide presents a hypothetical comparison of this compound from three representative commercial sources. The data below is a composite representation based on typical findings for compounds of this class and should be considered illustrative.

SupplierStated PurityAnalytical Method(s)Key Impurities Identified
Supplier A≥98%HPLC, ¹H NMRStarting material (3,5-dimethylbenzamide), over-brominated species (dibromo-3,5-dimethylbenzamide)
Supplier B≥97%HPLCUnidentified impurities in the aromatic region of the ¹H NMR spectrum
Supplier C (Economy)Not specifiedN/ASignificant presence of starting material and solvent residue

Experimental Protocols for Purity Verification

To empower researchers to independently assess the purity of their this compound samples, detailed protocols for the two most common and effective analytical techniques are provided below: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying the components of a mixture. A typical reversed-phase HPLC method for the analysis of substituted benzamides is outlined below.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR spectroscopy provides valuable information about the chemical structure of the main compound and can be used to identify and quantify impurities.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • Chemical Shift Regions:

      • Aromatic protons are expected to appear in the range of 7.0-8.0 ppm.[3]

      • Methyl protons will likely resonate around 2.0-2.5 ppm.[3]

      • Amide protons (NH₂) can appear as a broad singlet, typically between 5.0 and 8.0 ppm.

    • Impurity Identification: Look for unexpected signals that may indicate the presence of starting materials, by-products, or residual solvents. The integration of these signals relative to the main compound can provide an estimate of their concentration.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity confirmation of commercial this compound.

Purity_Analysis_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Evaluation cluster_3 Decision start Procure this compound from Supplier A, B, C hplc HPLC Analysis start->hplc nmr ¹H NMR Analysis start->nmr data_analysis Compare Chromatograms and Spectra hplc->data_analysis nmr->data_analysis purity_assessment Quantify Purity and Identify Impurities data_analysis->purity_assessment decision Select Batch with Required Purity for Research purity_assessment->decision

References

Establishing an In-house Analytical Standard for 4-Bromo-3,5-dimethylbenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the availability of well-characterized analytical standards is crucial for accurate quantification, impurity profiling, and ensuring the quality of research data. In the absence of commercially available certified reference materials (CRMs) for 4-Bromo-3,5-dimethylbenzamide, establishing a thoroughly characterized in-house analytical standard is an essential undertaking.

This guide provides a comprehensive framework for the qualification of a research-grade batch of this compound as an in-house analytical standard. It outlines the necessary analytical techniques, detailed experimental protocols, and data presentation strategies to ensure the standard is fit for its intended purpose.

Sourcing the Candidate Material

The first step is to procure a high-purity batch of this compound from a reputable chemical supplier. While a CRM may not be available, several suppliers offer this compound as a research chemical. For instance, Sigma-Aldrich offers "4-Bromo-3,5-dimethyl-benzamide AldrichCPR". It is important to note that such products are typically not accompanied by a comprehensive certificate of analysis and the responsibility of confirming identity and purity lies with the user. Other suppliers, such as AA BLOCKS, may also provide this chemical with a stated minimum purity.

Comprehensive Characterization of the In-house Standard

A multi-tiered analytical approach is necessary to fully characterize the candidate material. This involves a combination of spectroscopic and chromatographic techniques to confirm the chemical structure, determine the purity, and assess the physicochemical properties of the compound.

A definitive confirmation of the chemical structure of this compound is the foundational step in qualifying an in-house standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the unambiguous structural elucidation of organic molecules.[1][2][3][4][5] Both ¹H and ¹³C NMR spectra should be acquired and interpreted to confirm the connectivity of atoms and the overall molecular structure.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity.[6][7][8][9][10] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11][12][13][14][15] The resulting spectrum serves as a molecular "fingerprint" that can be used for identification.

Assessing the purity of the candidate standard is critical. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[16][17][18][19][20]

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method should be developed to separate the main component from any potential impurities. The purity is typically determined using an area percent calculation from the resulting chromatogram.

Understanding the physical properties of the standard is important for its proper handling and storage.

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and presence of volatile impurities.[21][22][23][24][25]

Data Presentation: Summary of Analytical Characterization

To facilitate easy comparison and review, all quantitative data for the in-house standard should be summarized in a structured table.

Analytical TechniqueParameter MeasuredSpecificationResults for In-house Standard (Batch XYZ)
Identity
¹H NMRChemical Shifts, CouplingConforms to the expected structureConforms
¹³C NMRChemical ShiftsConforms to the expected structureConforms
Mass Spectrometry (HRMS)Molecular WeightConsistent with the molecular formula C₉H₁₀BrNO227.9946 (Calculated: 227.9949)
FTIRAbsorption BandsCharacteristic peaks for functional groupsConforms
Purity
HPLC (UV, 254 nm)Area %≥ 99.5%99.8%
Physicochemical
Melting Point (DSC)Onset TemperatureReport Value185.2 °C
Loss on Drying (TGA)Weight Loss≤ 0.5%0.1%
Residue on Ignition% Ash≤ 0.1%< 0.05%
Appearance Visual InspectionWhite to off-white crystalline solid

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of the analytical characterization.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Spectral Width: 16 ppm

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Standard zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-500

  • Sample Preparation: Infuse a dilute solution (10 µg/mL) of the sample in methanol directly into the mass spectrometer.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Simultaneous TGA/DSC analyzer.

  • TGA Method:

    • Sample Size: 5-10 mg

    • Heating Rate: 10 °C/min

    • Temperature Range: 30 °C to 300 °C

    • Atmosphere: Nitrogen, 50 mL/min

  • DSC Method:

    • Sample Size: 2-5 mg in a sealed aluminum pan.

    • Heating Rate: 10 °C/min

    • Temperature Range: 30 °C to 200 °C

    • Atmosphere: Nitrogen, 50 mL/min

Visualizations

Analytical_Workflow cluster_sourcing 1. Material Sourcing cluster_characterization 2. Analytical Characterization cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_physicochemical Physicochemical Properties cluster_qualification 3. Qualification Sourcing Procure High-Purity This compound NMR NMR Spectroscopy (¹H, ¹³C) Sourcing->NMR MS Mass Spectrometry (HRMS) Sourcing->MS FTIR FTIR Spectroscopy Sourcing->FTIR HPLC HPLC Analysis Sourcing->HPLC Thermal Thermal Analysis (TGA/DSC) Sourcing->Thermal Data Data Compilation & Review NMR->Data MS->Data FTIR->Data HPLC->Data Thermal->Data Standard Qualified In-house Analytical Standard Data->Standard

Caption: Workflow for Qualifying an In-house Analytical Standard.

HPLC_Method_Workflow prep Sample Preparation Dissolve sample in mobile phase hplc HPLC System C18 Column Gradient Elution prep->hplc detection UV Detector 254 nm hplc->detection data Data Analysis Integrate Peaks Calculate Area % detection->data result {Purity Result | ≥ 99.5%} data->result

Caption: HPLC Purity Analysis Workflow.

By following this comprehensive guide, researchers can confidently qualify an in-house analytical standard for this compound, ensuring the accuracy and reliability of their future analytical work.

References

Comparing the efficacy of different purification methods for 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purification of 4-Bromo-3,5-dimethylbenzamide

For researchers and professionals in drug development, obtaining a compound with high purity is crucial for accurate downstream applications and ensuring the reliability of experimental results. This guide provides a comparative analysis of three common purification methods for this compound: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The efficacy of each method is evaluated based on yield, purity, solvent consumption, and processing time, supported by illustrative experimental data.

Comparison of Purification Methods

The choice of purification method often depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. Below is a summary of the performance of each technique in the purification of this compound.

Parameter Recrystallization Flash Column Chromatography Preparative HPLC
Purity (by HPLC) >99.0%~98.5%>99.5%
Yield 85%90%75%
Solvent Consumption ModerateHighVery High
Time per Sample 4-6 hours2-3 hours1-2 hours
Scalability ExcellentGoodLimited
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are designed to be followed in a standard laboratory setting.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a specific solvent at different temperatures.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Erlanmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol to just cover the solid.

  • Gently heat the mixture on a hot plate while stirring until the solvent boils.

  • Add more hot ethanol dropwise until the solid completely dissolves.[1]

  • Remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Dry the purified crystals in a vacuum oven at 50°C for 2 hours.

Flash Column Chromatography

Flash column chromatography is a rapid form of column chromatography that uses pressure to speed up the elution of the solvent through the stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Pressurized air or nitrogen source

Procedure:

  • Prepare a slurry of 20 g of silica gel in hexane and pack it into a glass column (2 cm diameter).

  • Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.

  • Dissolve 500 mg of crude this compound in a minimal amount of dichloromethane and adsorb it onto 1 g of silica gel.

  • Carefully add the dried, adsorbed sample to the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect fractions of 10 mL each and monitor the elution by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture.[4]

Materials:

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)[5]

  • Preparative HPLC system with a C18 column

Procedure:

  • Dissolve 100 mg of crude this compound in 2 mL of a 1:1 mixture of acetonitrile and water.

  • Set up the preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • The mobile phase consists of a gradient of acetonitrile in water (both with 0.1% formic acid if desired).

  • Inject the sample onto the column and run the gradient. A typical gradient might be 30% to 70% acetonitrile over 20 minutes.

  • Monitor the eluent with a UV detector at a suitable wavelength (e.g., 254 nm).

  • Collect the fraction corresponding to the main peak.

  • Remove the solvent from the collected fraction by lyophilization or rotary evaporation to obtain the purified product.

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the purification methods.

experimental_workflow crude Crude 4-Bromo-3,5- dimethylbenzamide purification Purification Method (Recrystallization, Flash Chromatography, or Prep HPLC) crude->purification pure Purified Product purification->pure analysis Purity Analysis (HPLC, NMR) pure->analysis analysis->purification Further Purification if needed final Pure Compound (>99%) analysis->final Purity Confirmed

Caption: Experimental workflow for the purification and analysis of this compound.

comparison_methods cluster_recrystallization Recrystallization cluster_flash Flash Column Chromatography cluster_hplc Preparative HPLC recryst_adv Advantages: - High Purity - Excellent Scalability - Low Cost recryst_disadv Disadvantages: - Potential for Lower Yield - Can be Time-Consuming flash_adv Advantages: - Good Yield - Relatively Fast - Good Scalability flash_disadv Disadvantages: - High Solvent Consumption - Moderate Purity hplc_adv Advantages: - Highest Purity - Fast per Sample hplc_disadv Disadvantages: - Lower Yield - Very High Solvent Use - Limited Scalability - High Cost start Choice of Purification Method cluster_recrystallization cluster_recrystallization cluster_flash cluster_flash cluster_hplc cluster_hplc

Caption: Comparison of key advantages and disadvantages of the three purification methods.

References

Validating the Synthesis of 4-Bromo-3,5-dimethylbenzamide: A Spectral Data Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis Pathway and Alternatives

A primary route for the synthesis of 4-Bromo-3,5-dimethylbenzamide involves a multi-step process starting from 3,5-dimethylbenzoic acid. An alternative approach could be the direct bromination of 3,5-dimethylbenzamide.

Primary Synthesis Route:

Synthesis_of_this compound 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoic Acid Bromination Bromination (e.g., Br2, FeBr3) 3,5-Dimethylbenzoic_Acid->Bromination Step 1 4-Bromo-3,5-dimethylbenzoic_Acid 4-Bromo-3,5-dimethylbenzoic Acid Bromination->4-Bromo-3,5-dimethylbenzoic_Acid Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl2 or (COCl)2) 4-Bromo-3,5-dimethylbenzoic_Acid->Acid_Chloride_Formation Step 2 4-Bromo-3,5-dimethylbenzoyl_Chloride 4-Bromo-3,5-dimethylbenzoyl Chloride Acid_Chloride_Formation->4-Bromo-3,5-dimethylbenzoyl_Chloride Amidation Amidation (e.g., NH3 or NH4OH) 4-Bromo-3,5-dimethylbenzoyl_Chloride->Amidation Step 3 This compound This compound Amidation->this compound

Figure 1: Proposed primary synthesis workflow for this compound.

Alternative Synthesis Route:

Alternative_Synthesis 3,5-Dimethylbenzamide 3,5-Dimethylbenzamide Direct_Bromination Direct Bromination (e.g., NBS, acid catalyst) 3,5-Dimethylbenzamide->Direct_Bromination Single Step This compound This compound Direct_Bromination->this compound

Figure 2: Alternative single-step synthesis via direct bromination.

Experimental Protocols

1. Synthesis of 3,5-Dimethylbenzoyl Chloride (Precursor to the alternative route)

A method for the synthesis of 3,5-dimethylbenzoyl chloride from 3,5-dimethylbenzoic acid involves reacting it with thionyl chloride. The reaction is typically carried out by heating the mixture, followed by distillation to remove excess thionyl chloride and purify the product.

2. Synthesis of 4-Bromo-3,5-dimethylbenzoyl Chloride (Intermediate in the primary route)

This intermediate can be synthesized from 4-bromo-3,5-dimethylbenzoic acid using a similar method to the one described above, by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride.

3. Synthesis of this compound (Final Product)

The final product can be obtained by the amidation of 4-bromo-3,5-dimethylbenzoyl chloride. This is typically achieved by reacting the acid chloride with a concentrated aqueous solution of ammonia. The reaction is usually vigorous and may require cooling. The solid product can then be isolated by filtration and purified by recrystallization.

Spectral Data for Validation

The following tables provide the expected spectral data for this compound, along with comparative data from structurally related compounds.

Table 1: ¹H NMR Spectral Data Comparison
CompoundAromatic Protons (ppm)Methyl Protons (ppm)Amide Protons (ppm)Solvent
This compound (Predicted) ~7.5 (s, 2H)~2.4 (s, 6H)~5.5-6.5 (br s, 2H)CDCl₃
4-Bromobenzamide[1]7.60 (t, 2H), 7.37 (d, 2H)-5.96 (br s, 2H)CDCl₃
N,3-Dimethylbenzamide[2]7.18-7.52 (m, 4H)2.29 (s, 3H), 2.90 (d, 3H)6.44 (br s, 1H)CDCl₃
  • Rationale for Prediction: The two aromatic protons in this compound are chemically equivalent and are expected to appear as a singlet. The two methyl groups are also equivalent and should produce a single sharp peak. The amide protons will likely appear as a broad singlet.

Table 2: ¹³C NMR Spectral Data Comparison
CompoundC=O (ppm)Aromatic C-Br (ppm)Aromatic C-C (ppm)Methyl C (ppm)Solvent
This compound (Predicted) ~168-170~120-125~130-140~20-25CDCl₃
4-Bromobenzamide[1]168.27126.88132.11, 131.98, 129.07-CDCl₃
N,3-Dimethylbenzamide[2]168.6-138.4, 134.6, 132.1, 128.4, 127.7, 123.921.4, 26.8CDCl₃
  • Rationale for Prediction: The carbonyl carbon is expected in the typical amide range. The carbon attached to the bromine will be shifted to a higher field (lower ppm) compared to the other aromatic carbons. The two methyl carbons will appear in the alkyl region of the spectrum.

Table 3: Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 227/229 (M+, M+2)212/214 ([M-NH₂]⁺), 184/186 ([M-CONH₂]⁺), 103 ([M-Br-CO]⁺)
4-Bromobenzamide[1]199/201 (M+, M+2)183/185 ([M-NH₂]⁺), 155/157 ([M-CONH₂]⁺)
Benzamide[2]121 (M+)105 ([M-NH₂]⁺), 77 ([C₆H₅]⁺)
  • Rationale for Prediction: The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments. Common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the carbonyl group.

Conclusion

The synthesis of this compound can be validated by careful comparison of its experimentally obtained spectral data with the predicted values and the data from structurally similar compounds presented in this guide. The provided synthetic routes and experimental protocols offer a framework for its preparation. This comprehensive approach allows for a high degree of confidence in the identity and purity of the synthesized compound, which is crucial for its application in research and development.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3,5-dimethylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, logistical, and procedural information for the proper disposal of 4-Bromo-3,5-dimethylbenzamide, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. This guidance is intended for researchers, scientists, and professionals in drug development and other scientific fields who handle this chemical.

Immediate Safety and Logistical Information

Hazard Profile and Personal Protective Equipment (PPE):

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and is a combustible solid.[1] As a halogenated aromatic amide, it requires careful handling to avoid potential skin and eye irritation.

  • Gloves: Always wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.

Spill Management:

In the event of a spill, it is crucial to avoid generating dust. Spills should be managed using dry clean-up procedures. The spilled material should be collected with an inert absorbent, such as sand or vermiculite, and placed into a sealed and appropriately labeled container for hazardous waste disposal. Water should not be used for the initial cleanup as it can increase the risk of environmental contamination. Following the removal of the solid material, the affected area should be thoroughly cleaned with soap and water.

Operational and Disposal Plan

Waste Segregation and Collection:

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Stream: All materials contaminated with this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials, must be treated as hazardous waste.

  • Container: Use a dedicated, non-reactive, and sealable container that is clearly labeled for "Halogenated Organic Waste." The container must be in good condition with a secure lid to prevent leaks or spills.

  • Labeling: The waste container must be explicitly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste. Chemical formulas or other abbreviations should not be used.[2]

  • Incompatible Materials: To ensure safety and proper disposal, do not mix this compound waste with non-halogenated waste streams. It should also be kept separate from strong acids, bases, and oxidizing agents.

Storage of Chemical Waste:

Proper storage of chemical waste is critical to maintaining a safe laboratory environment.

  • Location: The sealed waste container should be stored in a designated, secure area that is cool, dry, and well-ventilated. This area should be away from incompatible materials.

  • Secondary Containment: It is a best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the effects of any potential leaks or spills.

Disposal Procedure:

The final disposal of this compound must be conducted in compliance with all applicable regulations.

  • Professional Disposal: The disposal of this hazardous waste must be managed by a licensed hazardous waste disposal company or coordinated through your institution's Environmental Health and Safety (EHS) department.[2]

  • Regulatory Compliance: Adherence to all local, state, and federal regulations for the disposal of hazardous waste is mandatory.

  • Documentation: All necessary waste disposal forms and documentation required by your institution and the waste disposal contractor must be accurately completed and maintained.

Empty Container Disposal:

Empty containers that previously held this compound must be decontaminated before disposal.

  • Rinsing: The empty container should be triple-rinsed with a suitable organic solvent, such as acetone or ethanol.

  • Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.

  • Container Disposal: Once triple-rinsed and thoroughly dried, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is imperative to consult your institution's EHS guidelines for specific procedures regarding the disposal of decontaminated chemical containers. For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
Hazard Classification Acute Toxicity 4, Oral (H302)[1]
Storage Class 11 (Combustible Solids)[1]

Experimental Protocols

There are currently no widely established or recommended experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The standard and accepted method for the disposal of this and other halogenated organic compounds is high-temperature incineration conducted by a licensed and permitted hazardous waste management facility.

Mandatory Visualization

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-3,5-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.[1][2][3][4][5]

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles with side shields or Face ShieldMust meet ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing.[4]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[4]
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.[1]
Respiratory NIOSH-approved RespiratorRequired when working outside of a certified chemical fume hood or when there is a potential for aerosolization.

Operational Plan: Safe Handling Procedures

Follow these step-by-step instructions to ensure the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Before beginning any work, don the appropriate PPE as detailed in the table above.

  • Avoid eating, drinking, or smoking in areas where this chemical is handled.[7]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7]

3. Weighing and Transferring:

  • When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of dust.

  • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • Close the container tightly immediately after use.[7]

4. Spill Response:

  • Minor Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust.[7]

    • Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.[6][7]

    • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and solutions, must be collected in a dedicated and clearly labeled hazardous waste container.[6][8]

  • The container should be specifically designated for "Halogenated Organic Waste."[6]

2. Container Labeling:

  • The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6][8]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[8]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal:

  • The disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company.[6][9]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[6]

Workflow for Safe Handling of this compound

prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe handling Handling in Fume Hood ppe->handling weighing Weighing and Transferring handling->weighing spill Spill? weighing->spill minor_spill Minor Spill Cleanup spill->minor_spill Yes (Minor) major_spill Major Spill: Evacuate & Notify EHS spill->major_spill Yes (Major) disposal Waste Disposal spill->disposal No minor_spill->disposal decontaminate Decontaminate Work Area disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3,5-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-3,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.